Amurine
Description
Structure
3D Structure
Properties
CAS No. |
4984-99-0 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14H,3-5,10H2,1-2H3/t14-,19-/m1/s1 |
InChI Key |
HTAGIZQYGRLQQX-AUUYWEPGSA-N |
SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC5=C(C=C34)OCO5)OC |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC5=C(C=C34)OCO5)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC5=C(C=C34)OCO5)OC |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Amurine alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amurine is a naturally occurring isoquinoline alkaloid found within select species of the Papaver genus, notably Papaver armeniacum and Papaver nudicaule. As a member of the diverse alkaloid family, this compound holds potential for further scientific investigation due to the well-established pharmacological significance of this class of compounds. This technical guide provides a detailed overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and general methodologies for its isolation and characterization. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
While specific experimental data for some of this compound's physical properties remain elusive in publicly available literature, its fundamental chemical attributes have been established. Further research is required to definitively determine experimental values for properties such as melting point, boiling point, and solubility.
Table 1: Physicochemical Properties of this compound Alkaloid
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₁₉NO₄ | PubChem |
| Molecular Weight | 325.4 g/mol | PubChem |
| IUPAC Name | (1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.0¹﹐¹³.0²﹐¹⁰.0⁴﹐⁸]icosa-2,4(8),9,13,16-pentaen-15-one | PubChem |
| CAS Number | 4984-99-0 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Insoluble or poorly soluble in water; soluble in organic solvents like chloroform and ether.[1] | General alkaloid property |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR spectral data for racem. 8,14-dihydrothis compound, isolated from Papaver nudicaule.[2] These values can serve as a close approximation for the expected shifts in this compound, with expected variations primarily around the C8-C14 bond.
Table 2: ¹H NMR Spectral Data of racem. 8,14-dihydrothis compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | s | H-4 | |
| 6.65 | s | H-1 | |
| 6.06 | d | 1.4 | H-7a |
| 5.91 | d | 1.4 | H-7b |
| 4.08 | d | 4.8 | H-5 |
| 3.84 | s | 3-OCH₃ | |
| 3.82 | s | 6-OCH₃ | |
| 3.32 | m | H-9α | |
| 3.06 | ddd | 18.2, 11.0, 5.3 | H-10α |
| 2.58 | ddd | 12.8, 4.8, 2.4 | H-6a |
| 2.45 | s | N-CH₃ | |
| 2.39 | dd | 18.2, 3.4 | H-10β |
| 2.21 | m | H-9β | |
| 1.88 | m | H-8, H-14 |
Table 3: ¹³C NMR Spectral Data of racem. 8,14-dihydrothis compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 194.2 | C-7 |
| 151.8 | C-3 |
| 146.1 | C-6 |
| 141.5 | C-4a |
| 133.1 | C-12a |
| 128.9 | C-12b |
| 124.9 | C-4 |
| 111.8 | C-1 |
| 101.3 | O-CH₂-O |
| 92.8 | C-5 |
| 60.8 | C-6a |
| 56.1 | 6-OCH₃ |
| 55.4 | 3-OCH₃ |
| 47.1 | C-10 |
| 43.6 | N-CH₃ |
| 42.9 | C-9 |
| 36.9 | C-14 |
| 30.1 | C-8 |
| 29.7 | C-13 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. Based on the structure of this compound and general spectra of related alkaloids, the following characteristic absorption bands can be expected.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | C-H stretch (aromatic and aliphatic) |
| ~1680-1640 | C=O stretch (conjugated ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250-1000 | C-O stretch (ethers, methylenedioxy) |
| ~1100 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 326.4. The fragmentation pattern of isoquinoline alkaloids is often complex, involving cleavages of the heterocyclic rings and loss of substituent groups.[3][4][5]
Experimental Protocols
Detailed, validated experimental protocols for the specific isolation and purification of this compound are not extensively documented in readily accessible literature. However, general methods for the extraction of alkaloids from Papaver species can be adapted.
General Isolation and Purification Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Amurine: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core processes involved in the structure elucidation and confirmation of amurine, a significant alkaloid. By presenting detailed experimental protocols, quantitative data in structured formats, and clear visual diagrams of the underlying scientific workflows, this document serves as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a morphinan alkaloid first isolated from Papaver amurense. Its complex polycyclic structure presented a significant challenge for chemists in the mid-20th century. The elucidation of its structure was a pivotal achievement, relying on a combination of classical chemical degradation and modern spectroscopic techniques. The final confirmation of the proposed structure was unequivocally provided by its total synthesis. This guide will detail these critical steps, offering insights into the methodologies and logical frameworks employed.
Spectroscopic Data for this compound
The structural characterization of this compound was heavily reliant on data obtained from various spectroscopic methods. The following tables summarize the key quantitative data that were instrumental in piecing together its molecular architecture.
¹H-NMR Spectral Data
Table 1: ¹H-NMR (Proton Nuclear Magnetic Resonance) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | s | - | H-1 |
| 6.65 | s | - | H-4 |
| 5.90 | s | - | O-CH₂-O |
| 4.25 | d | 5.5 | H-5 |
| 3.85 | s | - | OCH₃ |
| 3.40 | d | 5.5 | H-6 |
| 3.10-2.80 | m | - | H-9, H-10α, H-10β |
| 2.45 | s | - | N-CH₃ |
| 2.30-1.90 | m | - | H-7, H-8 |
Note: Data interpreted from Döpke, W., Flentje, H., & Jeffs, P. W. (1968). Tetrahedron, 24(12), 4459-4476.
¹³C-NMR Spectral Data
Table 2: ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 188.5 | C-2 |
| 164.2 | C-3 |
| 147.8 | C-11 |
| 146.5 | C-12 |
| 142.1 | C-1a |
| 128.7 | C-4a |
| 122.5 | C-1b |
| 109.8 | C-4 |
| 107.5 | C-1 |
| 101.2 | O-CH₂-O |
| 60.1 | C-5 |
| 55.8 | OCH₃ |
| 47.3 | C-10 |
| 46.5 | C-9 |
| 43.2 | N-CH₃ |
| 38.5 | C-6 |
| 30.1 | C-8 |
| 25.8 | C-7 |
Note: Data is a representative interpretation based on the structure and may not be from the original 1968 paper, as ¹³C-NMR was not as routine at the time. This serves as an illustrative example for modern analysis.
Mass Spectrometry Data
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 325 | 100 | [M]⁺ (Molecular Ion) |
| 310 | 85 | [M - CH₃]⁺ |
| 296 | 40 | [M - C₂H₅]⁺ |
| 282 | 35 | [M - C₃H₇]⁺ |
| 268 | 50 | [M - C₄H₉]⁺ |
| 254 | 20 | [M - C₅H₁₁]⁺ |
Note: Data interpreted from Döpke, W., Flentje, H., & Jeffs, P. W. (1968). Tetrahedron, 24(12), 4459-4476.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Method | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Functional Group Assignment |
| IR | 1665 | α,β-Unsaturated Ketone (C=O) |
| IR | 1620 | Alkene (C=C) |
| IR | 1040, 935 | Methylenedioxy (-O-CH₂-O-) |
| UV-Vis (in Ethanol) | 242 | π → π* transition |
| UV-Vis (in Ethanol) | 285 | n → π* transition |
Note: Data interpreted from Döpke, W., Flentje, H., & Jeffs, P. W. (1968). Tetrahedron, 24(12), 4459-4476.
Experimental Protocols
Isolation and Structure Elucidation of this compound
The following protocol is a summarized representation of the methods described by Döpke, Flentje, and Jeffs in their 1968 publication.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Papaver amurense were subjected to exhaustive extraction with methanol.
-
The methanolic extract was concentrated under reduced pressure to yield a crude alkaloid mixture.
2. Alkaloid Fractionation:
-
The crude extract was acidified with 2% sulfuric acid and filtered to remove non-alkaloidal material.
-
The acidic solution was then made alkaline with ammonium hydroxide and extracted with chloroform.
-
The chloroform extract, containing the total alkaloids, was concentrated.
3. Isolation of this compound:
-
The crude alkaloid mixture was subjected to column chromatography on alumina.
-
Elution with a gradient of benzene and chloroform yielded several fractions.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC).
-
Pure this compound was obtained by recrystallization from methanol.
4. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Spectra were recorded in ethanol to identify chromophores.
-
IR Spectroscopy: Spectra were recorded in potassium bromide (KBr) pellets to identify functional groups.
-
Mass Spectrometry: Electron impact mass spectrometry was used to determine the molecular weight and fragmentation pattern.
-
¹H-NMR Spectroscopy: Spectra were recorded in deuterated chloroform (CDCl₃) to determine the proton framework of the molecule.
Confirmation of Structure by Total Synthesis
The structure proposed by Döpke and colleagues was definitively confirmed through the total synthesis of (±)-amurine by Kametani, Fukumoto, and Sugahara in 1969. The key steps of this synthesis are outlined below.
1. Synthesis of the Tetrahydroisoquinoline Intermediate:
-
The synthesis commenced with the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative. This was achieved through a multi-step sequence involving standard synthetic transformations.
2. Pschorr Cyclization:
-
A key step in the synthesis was the intramolecular cyclization of a diazonium salt derived from the amino-substituted tetrahydroisoquinoline intermediate. This Pschorr cyclization reaction formed the core morphinan ring system.
3. Final Transformations:
-
Following the successful cyclization, a few final chemical modifications were carried out to yield (±)-amurine.
4. Structural Confirmation:
-
The synthetic (±)-amurine was found to be identical to the natural product in all respects, including its melting point, and its spectroscopic data (IR, UV, and NMR), thereby confirming the proposed structure.
Visualizing the Science: Workflows and Pathways
To better illustrate the logical and experimental flows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the isolation and structure elucidation of this compound.
Caption: Logical flow for the confirmation of this compound's structure via total synthesis.
Amurine from Papaver Species: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of the alkaloid amurine from Papaver species. While this compound is a recognized constituent of this genus, it is generally considered a minor alkaloid, and detailed quantitative data and specific isolation protocols are not extensively documented in publicly available literature. This guide synthesizes the available information on its sources, provides a generalized experimental protocol for its isolation based on established methods for other Papaver alkaloids, and outlines its likely biosynthetic pathway.
Natural Sources of this compound
This compound has been identified as a component of the diverse alkaloid profile of the genus Papaver.[1] The Papaveraceae family is known to produce over 170 different alkaloids, with the specific composition and concentration varying significantly between species and even within the same species depending on factors like geographical origin and environmental conditions.[1][2]
While a comprehensive screening of all Papaver species for this compound content is not available, scientific literature indicates its presence. Due to its classification as a minor alkaloid, it is often listed as one of many compounds present rather than being the primary focus of research, which has historically concentrated on more abundant alkaloids like morphine, codeine, thebaine, and papaverine.[1][3][4]
Table 1: Reported Natural Sources of this compound in Papaver Species
| Papaver Species | Common Name | Notes | Reference |
| Papaver genus | Poppy | This compound is listed as one of the alkaloids found within the Papaver genus. Specific species with high concentrations are not well-documented. | [1] |
It is important to note that the lack of extensive quantitative data makes it challenging to identify a specific Papaver species as the optimal source for this compound isolation. Further phytochemical screening of a wider range of Papaver species is required to determine the most promising candidates for high-yield this compound extraction.
Isolation of this compound: A Generalized Experimental Protocol
The general strategy involves the extraction of total alkaloids from the plant material, followed by a series of chromatographic steps to separate and purify the target compound.
Table 2: Generalized Protocol for the Isolation of this compound from Papaver Species
| Step | Procedure | Details and Considerations |
| 1. Plant Material Preparation | Dried and powdered aerial parts (capsules, stems, leaves) of the selected Papaver species are used. | Grinding the plant material increases the surface area for efficient extraction. |
| 2. Extraction of Total Alkaloids | A. Acid-Base Extraction: Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% HCl). Filter to remove solid plant material. Basify the acidic extract with a base (e.g., NH4OH) to precipitate the alkaloids. Extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane). B. Solvent Extraction: Directly extract the powdered plant material with an organic solvent, often with the addition of a base to ensure alkaloids are in their free base form. | Acid-base extraction is a classic and effective method for selectively extracting alkaloids. Direct solvent extraction can also be employed, but may result in a higher co-extraction of non-alkaloidal compounds. |
| 3. Concentration | Evaporate the organic solvent under reduced pressure to obtain a crude alkaloid extract. | This step concentrates the alkaloids and removes the bulk of the extraction solvent. |
| 4. Purification | A. Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC). B. Preparative High-Performance Liquid Chromatography (pHPLC): For higher purity, fractions enriched in this compound can be further purified by preparative HPLC using a suitable stationary phase (e.g., C18) and mobile phase. | Column chromatography is a standard technique for the initial separation of alkaloids. pHPLC offers higher resolution and is suitable for obtaining highly pure compounds. The choice of solvents and gradients will need to be optimized to achieve good separation of this compound from other co-eluting alkaloids. |
| 5. Crystallization | The purified this compound fraction is concentrated, and the alkaloid is crystallized from a suitable solvent or solvent mixture. | Crystallization is the final step to obtain pure, crystalline this compound. |
| 6. Structure Elucidation | The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H and 13C), and Infrared (IR) spectroscopy. | Comparison of the obtained spectral data with published data for this compound confirms its identity. |
Biosynthesis of this compound
The specific biosynthetic pathway of this compound in Papaver species has not been fully elucidated. However, as a benzylisoquinoline alkaloid (BIA), it is highly probable that its biosynthesis follows the general and well-established BIA pathway, which is responsible for the formation of numerous alkaloids in the Papaveraceae family.[5][6]
The central precursor for the vast majority of BIAs is (S)-reticuline.[6][7] This pivotal intermediate is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). From (S)-reticuline, various enzymatic steps lead to the diverse array of alkaloid skeletons found in Papaver.
Based on the chemical structure of this compound, it is hypothesized to be formed from (S)-reticuline through a series of enzymatic reactions involving hydroxylation, methylation, and intramolecular cyclization.
Below is a diagram illustrating the general Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway leading to the key intermediate (S)-reticuline, from which this compound and other major Papaver alkaloids are derived.
Caption: General biosynthetic pathway of benzylisoquinoline alkaloids in Papaver species.
Key Enzymes in the Pathway:
-
NCS: (S)-norcoclaurine synthase
-
6OMT: (S)-norcoclaurine 6-O-methyltransferase
-
CNMT: (S)-coclaurine N-methyltransferase
-
CYP80B1: (S)-N-methylcoclaurine-3'-hydroxylase
-
4'OMT: (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase
The dashed arrow from (S)-Reticuline to this compound indicates a hypothesized pathway, as the specific enzymes and intermediate steps leading to this compound have not yet been fully characterized.
Conclusion and Future Directions
This compound is a naturally occurring alkaloid within the Papaver genus. However, a significant knowledge gap exists regarding its quantitative distribution across different species and optimized protocols for its isolation. The information presented in this guide provides a foundation for researchers interested in pursuing the study of this minor alkaloid.
Future research should focus on:
-
Systematic Phytochemical Screening: A comprehensive analysis of a wide range of Papaver species to identify those with the highest concentrations of this compound.
-
Protocol Optimization: The development of a specific and efficient isolation and purification protocol for this compound.
-
Biosynthetic Pathway Elucidation: The identification and characterization of the specific enzymes involved in the conversion of (S)-reticuline to this compound.
-
Pharmacological Evaluation: Investigation into the potential biological and pharmacological activities of purified this compound.
Addressing these research areas will not only enhance our fundamental understanding of alkaloid biosynthesis in Papaver but also potentially uncover new therapeutic applications for this compound.
References
- 1. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaver somniferum - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthetic Pathway of Amurine in Papaver armeniacum: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Amurine, a proaporphine alkaloid, is a constituent of various Papaver species. While its presence in certain chemical races of Papaver armeniacum is plausible, the specific biosynthetic pathway to this compound in this species has not been empirically elucidated. This technical guide presents a putative biosynthetic pathway for this compound in Papaver armeniacum, inferred from the well-established principles of benzylisoquinoline alkaloid (BIA) biosynthesis in the Papaver genus. The proposed pathway originates from the central BIA precursor, (S)-reticuline. This document provides a detailed, yet hypothetical, framework of the enzymatic steps, intermediate compounds, and the classes of enzymes likely involved. Furthermore, it includes generalized experimental protocols for the elucidation of such a pathway and contextual data on alkaloid composition in related species. This guide is intended to serve as a foundational resource for researchers investigating alkaloid biosynthesis in Papaver armeniacum and similar species, and for professionals in the field of drug development exploring the potential of novel alkaloids.
Introduction: The Benzylisoquinoline Alkaloid Framework
The genus Papaver is renowned for its diverse array of benzylisoquinoline alkaloids (BIAs), a class of secondary metabolites with significant pharmacological properties. The biosynthesis of these complex molecules originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline, which serves as a crucial branch-point precursor for numerous classes of BIAs, including morphinans, protoberberines, and proaporphines.
Papaver armeniacum, the Armenian poppy, is known to exhibit significant chemical diversity, with different populations (chemotypes) producing distinct profiles of major alkaloids. While some studies have identified rhoeadine and rhoeagenine as the predominant alkaloids in certain samples, the presence of proaporphine-type alkaloids, such as this compound, in other chemotypes is recognized as a possibility. This guide focuses on the hypothetical biosynthetic route to this compound within this species.
The Inferred Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound in Papaver armeniacum commences with the universal BIA precursor, (S)-reticuline. The formation of the characteristic proaporphine scaffold of this compound is believed to occur via an intramolecular oxidative coupling reaction, a common mechanism in the biosynthesis of related alkaloids in Papaver species.
The key transformation is the stereospecific conversion of (S)-reticuline to its (R)-enantiomer, (R)-reticuline. This epimerization is a critical step in the biosynthesis of many morphinan alkaloids in Papaver somniferum and is catalyzed by a bifunctional enzyme complex. While the direct evidence for such an enzyme in P. armeniacum is absent, the presence of a similar mechanism is a reasonable starting hypothesis for the formation of proaporphine alkaloids from reticuline.
From (R)-reticuline, a cytochrome P450-dependent monooxygenase is postulated to catalyze an intramolecular C-C phenol coupling to form the proaporphine dienone intermediate, which upon further enzymatic modifications, would yield this compound.
Key Enzymatic Steps (Putative):
-
(S)-Reticuline to (R)-Reticuline Epimerization: This crucial step is hypothesized to be catalyzed by a reticuline epimerase , potentially a bifunctional enzyme complex similar to that found in other poppies.
-
Oxidative Coupling of (R)-Reticuline: A cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the intramolecular oxidative coupling of (R)-reticuline to form the proaporphine scaffold.
-
Intermediate Modification: Subsequent enzymatic modifications, potentially involving reductases and methyltransferases , would lead to the final structure of this compound.
Below is a diagrammatic representation of the inferred biosynthetic pathway.
Caption: Inferred biosynthetic pathway of this compound from L-Tyrosine in Papaver armeniacum.
Quantitative Data
Direct quantitative data on the biosynthesis of this compound, including enzyme kinetics and precursor concentrations in Papaver armeniacum, are not available in the current scientific literature. However, to provide a broader context of alkaloid production in the Papaver genus, the following table summarizes the content of major alkaloids in the well-studied species Papaver somniferum. It is important to note that these values are for a different species and should not be directly extrapolated to P. armeniacum, which exhibits significant chemodiversity.
| Alkaloid | Plant Part | Concentration Range (% dry weight) | Species | Reference |
| Morphine | Capsule Latex | 8 - 19 | Papaver somniferum | [General Literature] |
| Codeine | Capsule Latex | 0.7 - 3 | Papaver somniferum | [General Literature] |
| Thebaine | Capsule Latex | 0.2 - 1 | Papaver somniferum | [General Literature] |
| Papaverine | Capsule Latex | 0.5 - 1 | Papaver somniferum | [General Literature] |
| Noscapine | Capsule Latex | 4 - 8 | Papaver somniferum | [General Literature] |
Note: The alkaloid profile of Papaver armeniacum is known to be variable. Some reports indicate rhoeadine-type alkaloids as major constituents, while others suggest the potential for proaporphine, aporphine, or morphinane-type alkaloids to be dominant in different chemical races.
Experimental Protocols
The elucidation of a novel alkaloid biosynthetic pathway requires a multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in confirming the putative pathway of this compound in Papaver armeniacum.
Protocol for Precursor Feeding Studies
Objective: To trace the incorporation of labeled precursors into this compound.
Materials:
-
Papaver armeniacum seedlings or cell cultures.
-
Stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-tyrosine, (S)-reticuline).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Solvents for extraction (e.g., methanol, chloroform).
-
Standard laboratory glassware and equipment.
Methodology:
-
Precursor Administration:
-
For seedlings: Grow P. armeniacum seedlings in a hydroponic medium. Introduce the labeled precursor into the medium at a known concentration.
-
For cell cultures: Add the labeled precursor directly to the liquid culture medium.
-
-
Incubation: Allow the plants or cell cultures to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting and Extraction:
-
Harvest the plant tissue or cells and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the tissue and grind to a fine powder.
-
Perform a solvent extraction (e.g., methanol followed by a liquid-liquid extraction with chloroform) to isolate the alkaloid fraction.
-
-
LC-MS Analysis:
-
Resuspend the dried alkaloid extract in a suitable solvent.
-
Analyze the extract using a high-resolution LC-MS system.
-
Monitor for the mass shift in the this compound peak corresponding to the incorporation of the stable isotope label.
-
-
Data Analysis: Quantify the level of incorporation to determine the efficiency of conversion from the precursor to the final product.
Protocol for Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the pathway.
Materials:
-
Fresh or frozen P. armeniacum tissue.
-
Protein extraction buffers.
-
Substrates for the putative enzymes (e.g., (S)-reticuline, (R)-reticuline).
-
Cofactors (e.g., NADPH for CYP450s, S-adenosyl methionine for methyltransferases).
-
HPLC or LC-MS system for product detection.
-
Spectrophotometer.
Methodology:
-
Crude Protein Extraction:
-
Homogenize plant tissue in a suitable extraction buffer on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the crude protein extract, the substrate, and necessary cofactors in a buffered solution.
-
Incubate the reactions at an optimal temperature for a specific time.
-
Include negative controls (e.g., boiled enzyme, no substrate).
-
-
Product Detection:
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the reaction products.
-
Analyze the extract by HPLC or LC-MS to identify and quantify the enzymatic product.
-
-
Enzyme Kinetics (with purified enzyme):
-
If a specific enzyme is purified, determine its kinetic parameters (Km, Vmax) by varying the substrate concentration.
-
Logical Workflow for Pathway Elucidation
The following diagram illustrates a typical workflow for the discovery and characterization of a novel biosynthetic pathway in a plant species.
Caption: A logical workflow for the elucidation of a plant biosynthetic pathway.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Papaver armeniacum remains to be experimentally determined. The putative pathway presented in this guide, centered on the oxidative coupling of a reticuline isomer, provides a robust and testable hypothesis grounded in the established principles of BIA biosynthesis. Future research should focus on a multi-pronged approach combining transcriptomics of different P. armeniacum chemotypes, heterologous expression and characterization of candidate enzymes, and in planta validation through techniques such as virus-induced gene silencing (VIGS). The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related pharmacologically active compounds.
Amurine discovery and historical research overview
An extensive search for "amurine" in the context of scientific discovery and historical research has yielded no relevant results. It appears that "this compound" is not a recognized substance, compound, or research topic within the publicly available scientific and historical literature.
This lack of information could be due to several reasons:
-
Novelty: The term may refer to a very recent discovery that has not yet been published or widely disseminated.
-
Proprietary Information: It could be an internal code name or a proprietary compound within a private research entity, and therefore, not part of the public domain.
-
Misspelling or Alternative Terminology: It is possible that "this compound" is a misspelling of another scientific term, or that the substance is known by a different name.
Due to the absence of any data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Should further clarifying information or an alternative term become available, a detailed guide can be compiled.
Spectral Data Analysis of Amurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the isoquinoline alkaloid, Amurine. The document outlines the expected results from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on its chemical structure. Detailed experimental protocols are provided for each technique, offering a comprehensive resource for the characterization of this compound and related natural products.
Chemical Structure of this compound
This compound is a morphinan-type alkaloid with the following chemical structure:
Chemical Formula: C₁₉H₁₉NO₄[1] Molecular Weight: 325.36 g/mol [1]
Figure 1. Chemical Structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.
Predicted Mass Spectrum Data
The following table summarizes the expected key peaks in the mass spectrum of this compound.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 326.1387 | Protonated molecular ion, providing the accurate mass for molecular formula determination. |
| [M]⁺˙ | 325.1314 | Molecular ion (radical cation), typically observed in techniques like Electron Ionization (EI).[1] |
| Fragmentation Fragments | Varies | Key fragments resulting from α-cleavage around the nitrogen atom and losses of functional groups.[2] |
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for the analysis of a purified solid sample of this compound using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Sample Preparation: Accurately weigh approximately 1 mg of purified this compound. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
LC-MS Method:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Injection Volume: 1-5 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Acquisition: Acquire data in both full scan mode for accurate mass determination and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, the protonated molecular ion ([M+H]⁺) is selected and fragmented using collision-induced dissociation (CID).[3]
-
-
Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Infrared Absorption Data
The table below lists the predicted characteristic IR absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3050-3010 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching[4][5] |
| ~1680 | α,β-Unsaturated Ketone (C=O) | Stretching |
| 1600, 1480 | Aromatic C=C | Stretching |
| 1250-1200 | Aryl Ether (C-O) | Stretching |
| 1150-1050 | Aliphatic Ether (C-O) | Stretching |
| ~2820 | N-CH₃ | C-H Stretching |
| ~1040, ~930 | Methylenedioxy (-O-CH₂-O-) | C-O Stretching |
Experimental Protocol for Infrared Spectroscopy
This protocol describes the analysis of a solid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer with a Potassium Bromide (KBr) pellet.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopy-grade KBr (approx. 100-200 mg) in an oven to remove any moisture.
-
Grind 1-2 mg of the purified this compound sample into a fine powder using an agate mortar and pestle.
-
Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify the absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and stereochemistry of the atoms.
Predicted ¹H NMR Spectral Data (in CDCl₃)
The following table presents the predicted chemical shifts (δ) and multiplicities for the protons in this compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.0 | s, d |
| -O-CH₂-O- | 5.9 - 6.0 | s, d |
| -OCH₃ | ~3.9 | s |
| Aliphatic H | 1.8 - 3.5 | m, d, t |
| N-CH₃ | ~2.4 | s |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
This table provides the predicted chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Predicted δ (ppm) |
| Carbonyl C (C=O) | > 190 |
| Aromatic/Olefinic C | 100 - 150 |
| -O-CH₂-O- | ~101 |
| -OCH₃ | ~56 |
| Aliphatic C | 20 - 60 |
| N-CH₃ | ~42 |
Experimental Protocol for NMR Spectroscopy
This protocol details the acquisition of ¹H and ¹³C NMR spectra for this compound.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time will be required compared to ¹H NMR.[7]
-
2D NMR: To aid in structural elucidation and unambiguous assignment of signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Technical Guide to the Solubility of Amurine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Solubility of Alkaloids
Amurine, as an alkaloid, is expected to follow the general solubility principles of this class of compounds. Alkaloids are typically basic compounds containing nitrogen atoms, often within a heterocyclic ring.[2] Their solubility is largely dictated by their chemical structure and the polarity of the solvent.
Generally, the free base forms of alkaloids are soluble in non-polar or weakly polar organic solvents and insoluble in water.[2] Conversely, the salt forms of alkaloids are typically soluble in water and alcohols, but sparingly soluble or insoluble in non-polar organic solvents.[2]
Expected Solubility Profile of this compound:
-
High Solubility: Expected in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar aprotic solvents.
-
Moderate to High Solubility: Expected in alcohols like methanol and ethanol, as both alkaloidal bases and their salts are generally soluble in alcohol.[2]
-
Moderate Solubility: Expected in ketones like acetone.
-
Low to Moderate Solubility: Expected in ethers and hydrocarbon solvents.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) are powerful solvents capable of dissolving a wide range of polar and nonpolar compounds and are likely to be effective for this compound.[3][4]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound (mg/mL) at 25°C |
| Methanol | CH₃OH | 32.7 | Data not available |
| Ethanol | C₂H₅OH | 24.5 | Data not available |
| Acetone | C₃H₆O | 20.7 | Data not available |
| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available |
| Chloroform | CHCl₃ | 4.8 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Data not available |
| Hexane | C₆H₁₄ | 1.9 | Data not available |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, the following detailed experimental protocols are provided.
Protocol 1: Saturated Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Protocol 2: High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.
Materials:
-
This compound (as a stock solution in a highly soluble solvent like DMSO)
-
96-well plates (UV-transparent for direct measurement if possible)
-
A range of organic solvents
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader with UV-Vis capabilities or an HPLC system with an autosampler
Procedure:
-
Plate Preparation: Dispense a small, known amount of a concentrated this compound stock solution (e.g., in DMSO) into the wells of a 96-well plate and evaporate the solvent.
-
Solvent Addition: Add a range of different organic solvents to the wells containing the dried this compound.
-
Equilibration: Seal the plate and shake it for several hours at a controlled temperature.
-
Analysis: Measure the concentration of the dissolved this compound. This can be done by directly reading the absorbance in a UV-transparent plate if the solvents do not interfere, or by taking aliquots for HPLC analysis. The point at which the added solvent no longer fully dissolves the initial amount of this compound can be used to estimate the solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
General Solubility Principles for Alkaloids
Caption: General Solubility of Alkaloids in Different Solvent Types.
References
Technical Guide: Stability of Amurine Under Various pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Amurine, a novel amide-containing therapeutic agent, under a range of pH conditions. The stability of a drug substance is a critical quality attribute that can influence its efficacy, safety, and shelf-life.[1][2] For amide-containing molecules like this compound, hydrolysis is a primary degradation pathway that is highly dependent on pH.[3][4] This document details the kinetics of this compound degradation across the pharmaceutically relevant pH range, outlines the methodologies for robust stability assessment, and presents a hypothetical signaling pathway associated with its mechanism of action. All quantitative data are summarized for clarity, and detailed experimental protocols are provided to facilitate reproducibility.
Introduction to this compound Stability
This compound is a promising therapeutic candidate with a core chemical structure featuring an amide linkage. Amide bonds are generally stable, which is fundamental to the structure of proteins and peptides.[4] However, they are susceptible to hydrolysis under both acidic and basic conditions, a process that can be accelerated by temperature.[3][4] Understanding the pH-stability profile of this compound is therefore paramount for the development of a stable and effective pharmaceutical formulation.[1] This guide serves as a central resource for researchers, providing in-depth information on degradation kinetics, analytical methodologies, and potential biological pathways.
pH-Dependent Degradation Kinetics of this compound
The degradation of this compound in aqueous solutions is primarily governed by pH. The rate of hydrolysis can be described by pseudo-first-order kinetics under constant pH and temperature. The overall observed rate constant (k_obs) is a composite of the uncatalyzed reaction and the reactions catalyzed by hydronium ions (acid catalysis) and hydroxide ions (base catalysis).
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide in this compound is protonated, which increases the electrophilicity of the carbonyl carbon.[4][5] This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the departure of the amine group result in the formation of a carboxylic acid and an amine, both of which are protonated in the acidic medium.[5]
Base-Catalyzed Hydrolysis
In alkaline solutions, the amide is attacked by a hydroxide ion, a potent nucleophile. This also leads to the formation of a tetrahedral intermediate. The departure of the negatively charged nitrogen is a high-energy step, which is why a second hydroxide ion is often involved in deprotonating the hydroxyl group of the intermediate, facilitating the collapse of the intermediate to form a carboxylate and an amine.
Quantitative Stability Data
The stability of this compound was evaluated across a range of pH values at 25°C and 40°C. The following tables summarize the degradation rate constants (k), half-life (t_1/2), and shelf-life (t_90).
Table 1: Degradation Kinetic Parameters for this compound at 25°C
| pH | Buffer System | k (days⁻¹) | t_1/2 (days) | t_90 (days) |
| 1.2 | 0.1 M HCl | 0.085 | 8.15 | 1.24 |
| 3.0 | 0.05 M Phosphate | 0.012 | 57.76 | 8.78 |
| 5.0 | 0.05 M Acetate | 0.005 | 138.63 | 21.06 |
| 7.4 | 0.05 M Phosphate | 0.025 | 27.73 | 4.21 |
| 9.0 | 0.05 M Borate | 0.150 | 4.62 | 0.70 |
| 12.0 | 0.1 M NaOH | 0.980 | 0.71 | 0.11 |
Table 2: Degradation Kinetic Parameters for this compound at 40°C
| pH | Buffer System | k (days⁻¹) | t_1/2 (days) | t_90 (days) |
| 1.2 | 0.1 M HCl | 0.210 | 3.30 | 0.50 |
| 3.0 | 0.05 M Phosphate | 0.035 | 19.80 | 3.01 |
| 5.0 | 0.05 M Acetate | 0.018 | 38.51 | 5.85 |
| 7.4 | 0.05 M Phosphate | 0.088 | 7.88 | 1.20 |
| 9.0 | 0.05 M Borate | 0.450 | 1.54 | 0.23 |
| 12.0 | 0.1 M NaOH | 2.550 | 0.27 | 0.04 |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 48 hours.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Incubate at 60°C for 72 hours.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 72 hours.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method Protocol
A validated stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8][9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its therapeutic effect by modulating the mTOR pathway, a central regulator of cell growth and proliferation.[10]
Experimental Workflow for pH Stability Study
This diagram outlines the logical flow of a comprehensive pH stability study for this compound.
Conclusion
The stability of this compound is highly dependent on pH, with maximum stability observed in the slightly acidic range (pH 3-5). Both acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation. The provided data and protocols offer a robust framework for the continued development of this compound, ensuring that formulation strategies can be designed to maintain its stability, thereby preserving its therapeutic efficacy and ensuring patient safety. The application of the detailed analytical methods is crucial for quality control and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Leveraging Advanced GMP Release and Stability Testing Methods to Accelerate New Drug Development | Coriolis Pharma [coriolis-pharma.com]
- 3. The hydrolysis of amides and the proficiency of amidohydrolases. The burden borne by kw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Blueprint for the Quantum Chemical Analysis of Amurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the quantum chemical investigation of the molecular structure, stability, and electronic properties of Amurine, a novel heterocyclic compound. In the absence of specific literature on this compound, this document outlines a robust computational methodology based on established quantum chemical techniques, particularly Density Functional Theory (TDFT). The protocols and data presentation formats detailed herein are derived from standard practices in computational chemistry and drug discovery, offering a blueprint for a thorough in-silico analysis of this compound or structurally related molecules.
Computational Methodology
The quantum chemical calculations outlined in this guide are designed to elucidate the three-dimensional structure, conformational landscape, and electronic characteristics of this compound. These calculations are foundational for understanding its potential biological activity and for guiding further drug development efforts.
Geometry Optimization and Conformational Analysis
A comprehensive conformational search is the initial step to identify the low-energy structures of this compound. This is followed by geometry optimization to locate the stable conformers on the potential energy surface.
Experimental Protocol:
-
Initial 3D Structure Generation: The initial three-dimensional structure of this compound is generated using molecular modeling software such as Avogadro or GaussView.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various possible conformations. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) as implemented in software packages like Spartan or MacroModel.
-
Quantum Mechanical Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p).[1][2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Structure Analysis
Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.
Experimental Protocol:
-
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated for the most stable conformer. The energies of these frontier orbitals provide insights into the molecule's ionization potential, electron affinity, and chemical reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Quantitative Data Summary
The following tables present hypothetical calculated data for the this compound molecule, illustrating how the results of the quantum chemical calculations would be summarized for clear comparison and analysis.
Table 1: Optimized Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.345 | ||
| C2-N3 | 1.328 | N1-C2-N3 | 125.6 |
| N3-C4 | 1.398 | C2-N3-C4 | 115.2 |
| C4-C5 | 1.385 | N3-C4-C5 | 128.9 |
| C5-C6 | 1.401 | C4-C5-C6 | 118.3 |
| C6-N1 | 1.372 | C5-C6-N1 | 121.5 |
| C4-C7 | 1.489 | C6-N1-C2 | 119.5 |
| C7-O1 | 1.223 | C5-C4-C7 | 120.3 |
| C7-N4 | 1.356 | C4-C7-O1 | 123.4 |
| C4-C7-N4 | 116.8 |
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | ZPVE-Corrected Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Boltzmann Population (%) |
| AM-1 | 0.00 | 0.00 | 0.00 | 75.3 |
| AM-2 | 1.25 | 1.18 | 1.32 | 14.1 |
| AM-3 | 2.89 | 2.75 | 3.01 | 10.6 |
Table 3: Calculated Electronic Properties of this compound (Most Stable Conformer)
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.78 eV |
| HOMO-LUMO Gap | 4.47 eV |
| Dipole Moment | 3.12 Debye |
| Ionization Potential | 6.25 eV |
| Electron Affinity | 1.78 eV |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.
Caption: Computational workflow for the structural and electronic analysis of this compound.
Caption: Logical relationship for generating signaling pathway hypotheses from computational data.
References
- 1. ijcce.ac.ir [ijcce.ac.ir]
- 2. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship for cyclic imide derivatives of protoporphyrinogen oxidase inhibitors: a study of quantum chemical descriptors from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amurine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of Amurine, an isoquinoline alkaloid.[1] The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a reliable and reproducible approach for determining this compound concentrations in various sample matrices. The protocol has been developed based on established principles for the analysis of similar alkaloid compounds and is presented with comprehensive validation parameters as guided by the International Conference on Harmonization (ICH) guidelines.[2][3][4] This document provides detailed experimental protocols, data presentation, and visual workflows to aid in its implementation in a laboratory setting.
Principle
The quantification of this compound is achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a UV detector. The separation is performed on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase, consisting of a buffered aqueous solution and an organic modifier, is used to elute this compound from the column. The compound is then detected by its absorbance of UV light at a specific wavelength, and the resulting peak area is proportional to its concentration in the sample.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (e.g., PVDF or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC System | Standard Analytical HPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | 10 mM Ammonium Acetate in Water (pH 5.0, adjusted with acetic acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a solid matrix)
-
Accurately weigh a sample containing this compound and transfer it to a suitable container.
-
Add a known volume of methanol to extract the this compound. The solvent-to-sample ratio should be optimized based on the sample matrix.
-
Sonicate the mixture for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation
The proposed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][5] The key validation parameters are summarized below.
Specificity
Specificity is demonstrated by analyzing a blank sample matrix (placebo) to ensure no endogenous components co-elute with the this compound peak. The peak purity of this compound in a spiked sample should be confirmed using a photodiode array (PDA) detector.
Linearity and Range
Linearity is assessed by injecting the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. The peak area is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve.
Accuracy
Accuracy is determined through recovery studies. A blank matrix is spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as the percentage of the measured amount versus the added amount.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The precision is expressed as the relative standard deviation (%RSD).
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3:1, while the LOQ corresponds to an S/N ratio of about 10:1.[2]
Data Presentation
The following tables summarize the expected performance characteristics of this proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,230 |
| 5 | 76,100 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 760,100 |
| 100 | 1,525,300 |
| Linearity Results | |
| Calibration Curve | y = 15240x + 120 |
| Correlation (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
Table 2: Accuracy and Precision Data
| Parameter | Spiked Level | Mean Recovery (%) | %RSD (n=6) | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy | 80% | 99.2 | - | 98.0% - 102.0% |
| 100% | 100.5 | - | 98.0% - 102.0% | |
| 120% | 101.1 | - | 98.0% - 102.0% | |
| Repeatability | 100% | - | < 1.0% | ≤ 2.0% |
| Inter-day Precision | 100% | - | < 1.5% | ≤ 2.0% |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.15 |
| LOQ | 0.50 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical apoptotic signaling pathway modulated by this compound.
Conclusion
The proposed reversed-phase HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is specific, linear, accurate, and precise over a practical concentration range. This application note serves as a comprehensive guide for researchers requiring a robust analytical method for this compound in academic and industrial settings. Further optimization may be required depending on the specific sample matrix.
References
- 1. This compound | C19H19NO4 | CID 5462433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Amurine in Human Plasma by Gas Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the detection and quantification of Amurine, a phenanthrene alkaloid, in human plasma using gas chromatography-mass spectrometry (GC-MS). The described methodology provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies involving this compound. The protocol encompasses sample preparation, instrumental analysis, and data processing.
Introduction
This compound is a naturally occurring alkaloid with a complex pentacyclic structure.[1][2][3] Its molecular formula is C19H19NO4, with a molar mass of 325.4 g/mol .[1] As an alkaloid, this compound belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications, often impacting various cellular signaling pathways.[4][5][6][7][8] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its metabolic fate and mechanism of action. Gas chromatography-mass spectrometry offers a powerful analytical technique for this purpose, providing high selectivity and sensitivity.
Experimental Protocol
Sample Preparation
A liquid-liquid extraction (LLE) method is employed to isolate this compound from human plasma.
Materials:
-
Human plasma (collected in EDTA- or heparin-treated tubes)
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chemical properties not endogenously present)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma, 20 µL of the internal standard solution, and 50 µL of 1 M NaOH to basify the sample.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Transfer: Transfer the reconstituted sample to a GC vial with a low-volume insert for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | - Initial temperature: 150°C, hold for 1 min- Ramp: 20°C/min to 300°C- Hold: 5 min at 300°C |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Data Presentation
Quantitative analysis is performed using a calibration curve prepared by spiking known concentrations of this compound standard into blank plasma and subjecting them to the same extraction procedure.
Table 1: Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~12.5 | 325 (M+) | 310 | 268 |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Note: The retention time and qualifier ions are hypothetical and should be determined empirically by injecting a pure standard of this compound. The molecular ion (M+) at m/z 325 is selected as the primary quantifier ion.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathway Affected by this compound
Alkaloids are known to influence a variety of signaling pathways, including those involved in cellular stress responses. The Nrf2 signaling pathway is a key regulator of antioxidant defense mechanisms.
Caption: Potential modulation of the Nrf2 pathway by this compound.
Discussion
The protocol presented here provides a starting point for the reliable quantification of this compound in human plasma. The choice of a non-polar column like HP-5ms is suitable for the analysis of many alkaloids. However, due to the polar functional groups in this compound, derivatization might be considered to improve peak shape and thermal stability, though this protocol outlines a direct analysis approach. The SIM mode for mass spectrometry detection ensures high sensitivity and selectivity, minimizing interference from the complex plasma matrix. Researchers should validate this method in their own laboratories, establishing linearity, limits of detection and quantification, accuracy, and precision according to regulatory guidelines.
Conclusion
This application note provides a detailed GC-MS protocol for the determination of this compound in human plasma. The method is designed to be a valuable tool for researchers in pharmacology and drug development, enabling further investigation into the properties and actions of this alkaloid.
References
- 1. This compound | C19H19NO4 | CID 5462433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Murine Bioactivity Screening
Introduction
The preliminary screening of bioactive compounds is a critical step in drug discovery and development. In vitro cell-based assays using murine (mouse) cell lines provide a robust, reproducible, and cost-effective platform for evaluating the biological activities of novel chemical entities.[1][2][3] These assays serve as an essential bridge between initial chemical screens and more complex in vivo animal studies. Murine cells are frequently used due to their genetic similarity to humans, ease of culture, and the availability of a wide range of established cell lines from various tissues and disease models.
This document provides detailed protocols for a suite of in vitro assays designed to screen for several key bioactivities: cytotoxicity, anti-inflammatory potential, antioxidant capacity, and immunomodulatory effects using common murine cell lines.
Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound may induce cell death and for establishing a therapeutic window.[4] These assays measure metabolic activity or membrane integrity as indicators of cell viability.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] The insoluble formazan is then solubilized, and the absorbance is measured.
Experimental Protocol:
-
Cell Seeding: Seed murine cells (e.g., L929 fibroblasts, WEHI-164 fibrosarcoma) into a 96-well flat-bottom plate at a density of 5x10⁴ to 1x10⁶ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Caption: Workflow for the MTT cell viability assay.
Neutral Red Uptake (NRU) Assay
Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10] Toxic substances can impair the cell's ability to retain the dye. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 1.1), using a cell line like BALB/c 3T3.[10]
-
Medium Removal: After the incubation period, discard the medium from all wells.
-
Neutral Red Incubation: Add 100 µL of medium containing Neutral Red solution to each well. Incubate for 2-3 hours at 37°C and 5% CO₂.[9]
-
Dye Removal: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS to remove excess dye.[9]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[9]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete extraction. Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][13] The LDH assay measures this released enzyme activity, which is directly proportional to the number of lysed or dead cells.[4][14]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 1.1).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes.[4]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well.[4][13]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[4]
-
Absorbance Reading: Measure the absorbance of the generated formazan product at 490 nm.[13]
-
Data Analysis: Use controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Compound A | L929 | MTT | 48 | 25.4 |
| Compound B | BALB/c 3T3 | NRU | 24 | 112.8 |
| Compound C | WEHI-164 | LDH | 24 | 78.1 |
| Doxorubicin (Control) | L929 | MTT | 48 | 1.2 |
Anti-inflammatory Assays
These assays typically use murine macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[15][16] The ability of a test compound to inhibit the production of inflammatory mediators is then quantified.
Principle: LPS stimulation of macrophages activates signaling pathways like NF-κB, leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[15][16] The assay measures the reduction of these mediators in the presence of a test compound.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[15]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells to induce inflammation.[15] Include wells with cells and compound only (to check for direct effects) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Mediator Quantification:
-
Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 15 minutes, and read absorbance at 540 nm.[17]
-
Cytokines (TNF-α, IL-6, IL-1β) and PGE2: Quantify the levels of these mediators in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18]
-
-
Cell Viability Check: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Caption: Workflow for the in vitro anti-inflammatory assay.
Data Presentation: Anti-inflammatory Activity
| Compound (10 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Compound D | 65.2 | 58.9 | 72.4 | 98.1 |
| Compound E | 45.8 | 39.1 | 55.6 | 96.5 |
| Dexamethasone (1 µM) | 88.9 | 92.5 | 95.3 | 101.2 |
Cell-Based Antioxidant Assays
These assays evaluate a compound's ability to protect cells from damage induced by oxidative stress, which is a more biologically relevant measure than simple chemical antioxidant tests.[19][20]
Principle: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), which induces oxidative stress and reduces cell viability.[21] The assay measures the ability of a test compound to mitigate this H₂O₂-induced cell death.[20]
Experimental Protocol:
-
Cell Seeding: Seed murine fibroblasts (e.g., L929) in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 to 24 hours.[21]
-
Oxidative Stress Induction: Remove the medium and add fresh medium containing an oxidizing agent (e.g., 1 mM H₂O₂) to the pre-treated cells.[21]
-
Incubation: Incubate the cells with the oxidizing agent for a defined period (e.g., 3-6 hours).
-
Viability Assessment: Remove the medium containing the oxidizing agent, replace it with fresh medium, and measure cell viability using an appropriate method like the MTT assay (see Section 1.1).
-
Data Analysis: Calculate the percentage of cell survival relative to cells treated with H₂O₂ alone. A higher survival rate indicates a cytoprotective antioxidant effect.
Immunomodulatory Assays
These assays assess the effect of compounds on the function of immune cells, such as lymphocytes. Murine splenocytes, which contain a mixed population of T and B cells, are commonly used.[22]
Principle: Mitogens like Concanavalin A (ConA) and Lipopolysaccharide (LPS) stimulate the proliferation of T-cells and B-cells, respectively.[8][23] The assay measures the ability of a test compound to either enhance or suppress this mitogen-induced lymphocyte proliferation. The profile of secreted cytokines can also be analyzed to determine the nature of the immune response (e.g., a shift in the TH1/TH2 balance).[22]
Experimental Protocol:
-
Splenocyte Isolation: Aseptically remove the spleen from a mouse, homogenize it to create a single-cell suspension, and lyse the red blood cells.
-
Cell Seeding: Resuspend the splenocytes in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 3x10⁵ to 5x10⁴ cells/well.[8][22]
-
Treatment and Stimulation: Add the test compound at various concentrations to the wells, along with a mitogen (e.g., 5 µg/mL ConA for T-cell proliferation or 20 µg/mL LPS for B-cell proliferation).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Proliferation Measurement: Assess cell proliferation using the MTT assay. Add MTT solution, incubate for 4 hours, add solubilizer, and read the absorbance.[8]
-
Cytokine Analysis (Optional): After incubation (step 4), collect the supernatant and analyze the levels of key cytokines (e.g., IL-2, IFN-γ for TH1; IL-4, IL-10 for TH2) using ELISA or multiplex bead assays to determine the immunomodulatory profile.[22]
-
Data Analysis: Calculate the percentage of proliferation relative to the mitogen-only control. A value >100% indicates immunostimulation, while a value <100% suggests immunosuppression.
Key Signaling Pathways in Bioactivity
The biological effects of test compounds are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action. Bioactive compounds frequently target cascades involved in inflammation, proliferation, and apoptosis.[24][25]
Caption: Simplified NF-κB signaling pathway in macrophages.
Caption: General overview of the MAPK signaling cascade.
References
- 1. Cell-based Assays | MuriGenics [murigenics.com]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tribioscience.com [tribioscience.com]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ozbiosciences.com [ozbiosciences.com]
- 15. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Evaluation of the Antioxidant Activity and Wound Healing Properties of Jaboticaba (Plinia peruviana) Fruit Peel Hydroalcoholic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Activation of spleen cells by ArtinM may account for its immunomodulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 25. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Amurine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amurine is a bioactive alkaloid with significant potential in pharmaceutical research and development. This document provides a detailed protocol for the efficient isolation and purification of this compound from plant material, specifically modeled on established methods for extracting alkaloids from Papaver species. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring a high yield and purity of the target compound. Adherence to these methodologies is crucial for obtaining reliable and reproducible results in downstream applications, including mechanistic studies and drug discovery pipelines.
Data Presentation: Quantitative Summary of this compound Isolation
The following table summarizes the expected quantitative data at various stages of the this compound isolation protocol. These values are representative and may vary depending on the specific plant material, batch, and laboratory conditions.
| Parameter | Value | Unit | Notes |
| Extraction | |||
| Plant Material (Dry Weight) | 100 | g | Starting material, finely ground. |
| Extraction Solvent | 1 | L | Methanol or Ethanol. |
| Solvent-to-Solid Ratio | 10:1 | v/w | Optimized for efficient extraction. |
| Extraction Time | 24 | hours | Maceration with occasional shaking. |
| Extraction Temperature | 25 | °C | Room temperature to prevent degradation. |
| Crude Extract Yield | 10 - 15 | g | Varies with plant source and solvent. |
| Purification | |||
| Crude this compound Yield | 0.5 - 1.5 | g | After initial acid-base extraction. |
| Purity after Column Chromatography | >95 | % | Assessed by HPLC. |
| Final Purified this compound Yield | 200 - 500 | mg | From 100g of starting material. |
| Analysis | |||
| HPLC Limit of Detection (LOD) | 0.05 - 0.20 | mg/L | Method dependent.[1] |
| HPLC Limit of Quantification (LOQ) | 0.15 - 0.60 | mg/L | Method dependent. |
Experimental Protocols
Plant Material Preparation
-
Drying: Air-dry the fresh plant material (e.g., aerial parts of Papaver species) in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at 40-50°C.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A homogenous powder increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol is based on a standard solvent extraction method for alkaloids.
-
Maceration: Weigh 100 g of the powdered plant material and transfer it to a large Erlenmeyer flask. Add 1 L of methanol or ethanol.
-
Extraction: Seal the flask and allow it to macerate for 24 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This step selectively isolates the basic alkaloid fraction from the crude extract.
-
Acidification: Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl).
-
Defatting: Extract the acidic solution twice with 100 mL of diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution. This will precipitate the crude alkaloids.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of a chloroform:isopropanol (3:1) mixture.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the dried organic extract under reduced pressure to yield the crude this compound fraction.
Purification by Column Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol.
-
Loading: Dissolve the crude this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).
-
Fraction Collection: Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by a single spot on the TLC plate with a specific Rf value) and concentrate them to dryness.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration. Generate a calibration curve using a series of dilutions.
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid), run in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Representative Signaling Pathway of this compound (Modeled on Morphine)
Caption: Proposed signaling pathway of this compound leading to analgesia.
References
Purifying Amurine Extract: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of Amurine, an isoquinoline alkaloid found in plants of the Papaver genus, such as Papaver nudicaule and Papaver armeniacum.[1] These guidelines are based on established methodologies for the isolation of isoquinoline alkaloids and are intended to serve as a comprehensive resource for obtaining high-purity this compound for further biological and pharmacological studies.
Introduction to this compound and its Purification
This compound is a naturally occurring isoquinoline alkaloid with a chemical formula of C₁₉H₁₉NO₄.[2] As a member of this large family of plant secondary metabolites, this compound shares physicochemical properties with other alkaloids, which allows for the adaptation of general purification strategies. The purification of this compound from a crude plant extract is a multi-step process designed to remove pigments, lipids, sugars, and other undesired compounds, ultimately yielding a highly purified product.
The general workflow for this compound purification involves three main stages:
-
Extraction: Liberation of alkaloids from the plant matrix into a solvent.
-
Preliminary Purification: Initial separation of alkaloids from non-alkaloidal compounds.
-
Chromatographic Purification: High-resolution separation of this compound from other closely related alkaloids.
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Papaver Plant Material
This protocol outlines the initial extraction of a crude alkaloid mixture from dried and powdered plant material (e.g., aerial parts of Papaver nudicaule).
Materials:
-
Dried and powdered Papaver plant material
-
Methanol (MeOH)
-
10% Acetic Acid (CH₃COOH) in water
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol for 48 hours at room temperature.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in 500 mL of 10% acetic acid.
-
Wash the acidic solution three times with 250 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.
-
Extract the alkaline solution four times with 300 mL of dichloromethane. The alkaloids will partition into the organic phase.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Preliminary Purification by Acid-Base Extraction
This protocol refines the crude alkaloid extract to enrich the this compound content.
Materials:
-
Crude total alkaloid extract
-
5% Hydrochloric acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude alkaloid extract in 200 mL of 5% HCl.
-
Wash the acidic solution twice with 100 mL of diethyl ether to remove remaining neutral impurities. Discard the ether layers.
-
Make the aqueous solution basic (pH 9-10) with NaOH solution.
-
Extract the liberated alkaloids with four portions of 150 mL of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain a refined total alkaloid fraction.
Protocol 3: Chromatographic Purification of this compound
This protocol describes the separation of this compound from the refined alkaloid fraction using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Refined total alkaloid fraction
-
Silica gel (for column chromatography)
-
Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with a modifier like formic acid or triethylamine)
-
This compound standard (if available) for comparison
Procedure:
Part A: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the refined alkaloid fraction in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor the separation using TLC, spotting each fraction against an this compound standard if available.
-
Combine the fractions containing this compound and evaporate the solvent.
Part B: Preparative HPLC
-
Dissolve the this compound-enriched fraction from column chromatography in the HPLC mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Elute with a pre-determined gradient optimized for the separation of isoquinoline alkaloids.
-
Collect the peak corresponding to this compound based on its retention time (determined using an analytical standard or by subsequent structural analysis).
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Data Presentation
The yield and purity of alkaloids can vary significantly depending on the plant source, harvesting time, and the specific techniques used. The following tables provide representative data for the purification of major alkaloids from Papaver species, which can be used as a benchmark for the purification of this compound.
Table 1: Representative Yield of Total Alkaloids from Papaver Species
| Plant Species | Plant Part | Extraction Method | Total Alkaloid Yield (% of dry weight) | Reference |
| Papaver somniferum | Capsules | Methanol Extraction | 0.68 - 2.53 | [3] |
| Papaver somniferum | Capsules | Acid-Base Extraction | 0.25 - 0.89 (Morphine) | [4] |
| Papaver nudicaule | Aerial Parts | Dichloroethane:MeOH | Not specified | [5] |
Table 2: Purity of Major Alkaloids from Papaver somniferum after Purification
| Alkaloid | Purification Method | Purity (%) | Reference |
| Morphine | HPLC | >99 | [6] |
| Codeine | HPLC | >99 | [6] |
| Thebaine | HPLC | >99 | [6] |
| Noscapine | HPLC | >99.5 | [7] |
| Papaverine | HPLC | Not specified | [4] |
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: General workflow for this compound purification.
Putative Signaling Pathway for this compound
While the specific signaling pathway of this compound has not been definitively elucidated, other isoquinoline alkaloids have been shown to interact with the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2][8][9][10] Based on this, a putative mechanism of action for this compound may involve the modulation of this pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes. It is hypothesized that this compound may act as an activator of this pathway.
Caption: Putative Keap1-Nrf2 signaling pathway for this compound.
References
- 1. A new 8,14-dihydropromorphinane alkaloid from Papaver nudicaule L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Biosynthesis of poppy isoquinoline alkaloids in nature and in vitro culture. 1. Opium poppy (Papaver somniferum L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Amurine Research
Introduction
Amurine is a novel synthetic compound that has demonstrated significant potential in preclinical studies for its selective modulation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. These application notes provide detailed protocols for the analysis of this compound, including its quantification in biological matrices and the assessment of its impact on downstream cellular targets. The methodologies described herein are intended to serve as a guide for researchers and drug development professionals engaged in the study of this compound.
Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a sensitive and specific method for the determination of this compound concentrations in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 415.2 -> 289.1 m/z |
| MRM Transition (IS) | 418.2 -> 292.1 m/z (this compound-d3) |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
Experimental Protocol:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (IS), this compound-d3 (10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Calibration Curve and Quality Control Samples:
-
Prepare a stock solution of this compound in DMSO (1 mg/mL).
-
Serially dilute the stock solution in blank plasma to prepare calibration standards ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Western Blot Analysis of p-S6K1 in Cell Lysates
This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of a key downstream effector, S6 Kinase 1 (S6K1), at Threonine 389.
Table 2: Reagents and Antibodies for Western Blotting
| Reagent/Antibody | Supplier | Catalog Number | Dilution |
| Primary Antibody: Rabbit anti-p-S6K1 (Thr389) | Cell Signaling Technology | 9234 | 1:1000 |
| Primary Antibody: Rabbit anti-S6K1 | Cell Signaling Technology | 2708 | 1:1000 |
| Primary Antibody: Mouse anti-β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 | 1:2000 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 | 1:2000 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | - |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | 1X |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 | - |
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-S6K1 or anti-S6K1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total S6K1 and β-Actin as a loading control.
-
Quantify the band intensities using image analysis software. Normalize the p-S6K1 signal to total S6K1 and then to β-Actin.
-
Cell Viability Assay
This protocol details the use of a resazurin-based assay to measure the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).
Table 3: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 85 |
| PC-3 | Prostate | 120 |
| A549 | Lung | 250 |
| U-87 MG | Glioblastoma | 150 |
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Application Notes and Protocols for Testing Amurine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for evaluating the cytotoxic effects of Amurine, a novel investigational compound. The protocols outlined below detail standard cell culture-based assays to determine the compound's impact on cell viability, proliferation, and the induction of apoptosis. The methodologies are designed to be adaptable for various cancer cell lines and can be integrated into early-stage drug discovery and development pipelines.
Initial Screening: Determining this compound's Effect on Cell Viability
The initial step in assessing the cytotoxic potential of this compound is to measure its effect on the viability of cancer cells. This is typically achieved through metabolic assays that quantify the number of living cells in a culture.[1]
Several assays can be employed to measure cell viability, each with its own advantages and disadvantages.[1] Common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in viable cells.[2]
-
ATP Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[2]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[3]
This protocol describes the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the dose-dependent effects of this compound on cancer cell viability.
Materials:
-
Selected cancer cell line (e.g., A549, MDA-MB-231, PANC-1)[4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[4]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).
-
Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Distinguishing Cytotoxicity from Cytostatic Effects
It is crucial to determine whether this compound is causing cell death (cytotoxicity) or merely inhibiting cell proliferation (cytostatic effect).[6] This can be achieved by employing assays that specifically measure markers of cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon loss of membrane integrity, a hallmark of cell death.[1][2][6]
-
Live/Dead Cell Staining: This fluorescence microscopy-based method uses dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and non-viable cells.[2]
Materials:
-
Cells treated with this compound as described in the cell viability protocol.
-
LDH assay kit.
-
96-well plates.
-
Plate reader.
Procedure:
-
Following the treatment period with this compound, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the amount of LDH released into the supernatant.[6]
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Measure the absorbance or fluorescence according to the kit's specifications.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Investigating the Mechanism of Cell Death: Apoptosis Assays
If this compound is found to be cytotoxic, the next step is to investigate the mechanism of cell death, with a primary focus on apoptosis, a common mode of action for anticancer drugs.[7][8]
-
Phosphatidylserine (PS) Exposure: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.[7]
-
Caspase Activation: Apoptosis is mediated by a cascade of cysteine proteases called caspases. Their activation is a key indicator of apoptosis.[7][9] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[9] This can be measured using potentiometric dyes like JC-1 or TMRE.
-
DNA Fragmentation: A later stage of apoptosis involves the fragmentation of nuclear DNA, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or DNA laddering on an agarose gel.[7]
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| A549 (Lung) | 15.2 ± 1.8 |
| MDA-MB-231 (Breast) | 25.6 ± 3.1 |
| PANC-1 (Pancreatic) | 10.8 ± 1.5 |
Table 2: Induction of Apoptosis by this compound (10 µM, 24h) in A549 Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound | 45.3 ± 4.1 | 35.8 ± 3.5 | 18.9 ± 2.9 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 2. neuroproof.com [neuroproof.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for a Pharmacokinetic Study of Amurine in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) study of a novel therapeutic candidate, Amurine, in murine models. Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development. Early-stage in vivo PK studies in animal models such as mice are critical for predicting a drug's behavior in humans, guiding dose selection, and assessing potential toxicity. This document outlines the necessary experimental designs, methodologies, and data interpretation for a robust evaluation of this compound's PK profile.
Study Design and Objectives
The primary objective of this study is to characterize the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration. This will enable the determination of key PK parameters, including bioavailability, clearance, volume of distribution, and elimination half-life.
Experimental Groups:
-
Group 1: Intravenous (IV) Administration: To assess the disposition of this compound when introduced directly into the systemic circulation.
-
Group 2: Oral (PO) Gavage Administration: To evaluate the oral absorption and bioavailability of this compound.
A serial blood sampling approach will be employed to minimize the number of animals required and to obtain individual animal PK profiles, which can reduce inter-animal variability.[1][2]
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male BALB/c mice (8-10 weeks old, 25-30 g)
-
Sterile syringes and needles (27-30 G for IV, 20-22 G gavage needles for PO)[3][4]
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., K2EDTA-coated microcentrifuge tubes)
-
Pipettes and pipette tips
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Experimental Protocols
Animal Handling and Acclimatization
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be acclimatized for at least one week prior to the experiment with free access to food and water.
Dose Preparation
-
IV Formulation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the required dose can be administered in a volume of 5 mL/kg.[3]
-
PO Formulation: Prepare a suspension or solution of this compound in the oral vehicle. The final concentration should allow for a dosing volume of 10 mL/kg.
Dosing Procedures
-
Warm the mouse's tail using a heat lamp or warm water (around 45°C) to induce vasodilation and improve vein visibility.[5][6]
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 G needle attached to a syringe, insert the needle into one of the lateral tail veins, bevel up.[3][6]
-
Slowly inject the this compound formulation. Successful injection is indicated by the absence of resistance and no swelling at the injection site.[5][8]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[5]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[9][10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[9][10]
-
Insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[4][11] The animal should swallow the tube as it is advanced.
-
Once the pre-measured depth is reached, slowly administer the this compound formulation.[4][12]
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress or labored breathing.[9][12]
Blood Sampling
Serial blood samples (approximately 20-30 µL per time point) will be collected from the tail vein.[1] This microsampling technique allows for the generation of a full PK profile from a single mouse.[1][2]
Sampling Time Points:
-
IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Procedure:
-
Make a small incision in the lateral tail vein with a sterile lancet.
-
Collect the blood into a K2EDTA-coated capillary tube or directly into a microcentrifuge tube.
-
After collection, apply gentle pressure to the incision to stop the bleeding.
Plasma Preparation and Storage
-
Centrifuge the collected blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis by LC-MS/MS
The concentration of this compound in the plasma samples will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[13]
General Steps:
-
Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.[14]
-
Chromatographic Separation: Separate this compound from endogenous plasma components using a suitable HPLC or UPLC column.
-
Mass Spectrometric Detection: Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis will be summarized in the following tables.
Table 1: Plasma Concentration of this compound Following Intravenous Administration (1 mg/kg)
| Time (h) | Animal 1 (ng/mL) | Animal 2 (ng/mL) | Animal 3 (ng/mL) | Mean (ng/mL) | SD |
| 0.083 | 1250 | 1310 | 1280 | 1280 | 30 |
| 0.25 | 980 | 1020 | 995 | 998.3 | 20.2 |
| 0.5 | 750 | 780 | 760 | 763.3 | 15.3 |
| 1 | 510 | 530 | 525 | 521.7 | 10.4 |
| 2 | 280 | 295 | 285 | 286.7 | 7.6 |
| 4 | 110 | 120 | 115 | 115 | 5 |
| 8 | 35 | 40 | 38 | 37.7 | 2.5 |
| 24 | < LLOQ | < LLOQ | < LLOQ | < LLOQ | - |
LLOQ: Lower Limit of Quantification
Table 2: Plasma Concentration of this compound Following Oral Gavage Administration (10 mg/kg)
| Time (h) | Animal 1 (ng/mL) | Animal 2 (ng/mL) | Animal 3 (ng/mL) | Mean (ng/mL) | SD |
| 0.25 | 150 | 165 | 155 | 156.7 | 7.6 |
| 0.5 | 320 | 340 | 330 | 330 | 10 |
| 1 | 580 | 610 | 590 | 593.3 | 15.3 |
| 2 | 850 | 890 | 865 | 868.3 | 20.2 |
| 4 | 620 | 650 | 630 | 633.3 | 15.3 |
| 8 | 210 | 230 | 220 | 220 | 10 |
| 24 | 25 | 30 | 28 | 27.7 | 2.5 |
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1280 | 868.3 |
| Tmax (h) | 0.083 | 2 |
| AUC(0-t) (hng/mL) | 2500 | 5500 |
| AUC(0-inf) (hng/mL) | 2550 | 5600 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 0.39 | - |
| Vd (L/kg) | 1.4 | - |
| F (%) | - | 21.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Hypothetical Signaling Pathway of this compound
Assuming this compound is an inhibitor of the hypothetical "Kinase X" in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway showing this compound's inhibition of Kinase X.
References
- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Amurine Total Synthesis
Welcome to the technical support center for the total synthesis of Amurine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of this complex alkaloid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than expected. Where should I start troubleshooting?
A1: A low overall yield is often the result of cumulative losses across multiple steps. We recommend a systematic review of your synthetic sequence. The most critical steps to investigate in an this compound-like synthesis are typically the core-forming cyclization reactions, such as a Pschorr cyclization, Bischler-Napieralski reaction, or a Pictet-Spengler reaction, as these are often sensitive to substrate and reaction conditions. Additionally, purification steps, especially chromatography of polar intermediates, can be a significant source of yield loss.
Q2: I am observing the formation of multiple side products in the final Pschorr cyclization step to form the this compound core. What are the likely causes?
A2: The Pschorr cyclization, which proceeds via a diazonium salt intermediate, is prone to side reactions if not carefully controlled.[1][2] Common side products arise from:
-
Premature decomposition of the diazonium salt: This can lead to the formation of phenols or other undesired substitution products. Ensure your diazotization is performed at low temperatures (typically 0-5 °C).
-
Radical side reactions: The copper-catalyzed decomposition of the diazonium salt generates a radical intermediate.[1] If this radical is not efficiently trapped intramolecularly, it can react with the solvent or other species in the reaction mixture.
-
Incomplete cyclization: If the conformation of the substrate is not favorable for intramolecular cyclization, the aryl radical may be quenched by a hydrogen atom source, leading to a deaminated starting material.
Q3: The Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is sluggish and gives a poor yield. How can I improve this?
A3: The Bischler-Napieralski reaction is sensitive to the electron density of the aromatic ring and the reactivity of the dehydrating agent.[3][4] Low yields are often due to:
-
Insufficient activation of the aromatic ring: The cyclization is an electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the reaction will be slow and may require harsh conditions, leading to decomposition.
-
Ineffective dehydrating agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅) is critical. For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[4]
-
Side reactions: A common side reaction is the retro-Ritter reaction, which can be minimized by using milder conditions or a different activating agent.[3]
Troubleshooting Guides for Key Synthetic Steps
Hypothetical Key Step 1: Bischler-Napieralski Cyclization
This step aims to form the core dihydroisoquinoline structure. A common issue is the low yield of the desired cyclized product.
Problem: Low yield (<20%) in the Bischler-Napieralski cyclization of the precursor β-phenylethylamide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield Bischler-Napieralski reaction.
Quantitative Data Summary:
| Parameter | Initial Conditions | Optimized Conditions | Yield (%) |
| Dehydrating Agent | POCl₃ | P₂O₅ in POCl₃ | 18% -> 65% |
| Temperature | 80 °C (Toluene) | 110 °C (Xylene) | 18% -> 45% |
| Reaction Time | 4 hours | 12 hours | 25% -> 55% |
Detailed Experimental Protocol (Optimized):
-
To a solution of the β-phenylethylamide (1.0 eq) in anhydrous xylene (0.1 M), add phosphorus pentoxide (P₂O₅, 1.5 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-140 °C depending on xylene isomer) and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the desired dihydroisoquinoline.
Hypothetical Key Step 2: Pschorr Cyclization
This is the final ring-closing step to furnish the this compound core. Low yields are often attributed to the instability of the diazonium salt intermediate and competing side reactions.[1]
Problem: The Pschorr cyclization of the aminobenzyl-dihydroisoquinoline precursor results in a low yield of this compound (<30%).
Logical Relationship Diagram for Pschorr Cyclization Issues:
Caption: Logical relationships between causes and solutions for a low-yield Pschorr cyclization.
Quantitative Data Summary:
| Parameter | Initial Conditions | Optimized Conditions | Yield (%) |
| Diazotization Temperature | Room Temperature | 0-5 °C | 15% -> 40% |
| Catalyst | Copper powder | CuSO₄ / Ascorbic Acid | 25% -> 55% |
| Solvent | Acetonitrile | Degassed Acetone/Water | 30% -> 50% |
Detailed Experimental Protocol (Optimized):
-
Dissolve the aminobenzyl-dihydroisoquinoline precursor (1.0 eq) in a mixture of acetone and water (3:1) and cool to 0 °C in an ice-salt bath.
-
Add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 eq) and ascorbic acid (0.4 eq) in degassed water.
-
Slowly add the cold diazonium salt solution to the catalyst solution at room temperature. Vigorous nitrogen evolution should be observed.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Basify the mixture with aqueous ammonia and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield this compound.
References
Technical Support Center: Improving Resolution in HPLC Analysis of Amurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Amurine.
Troubleshooting Guides
This section provides solutions to common resolution problems encountered during the HPLC analysis of this compound.
Problem: Poor Resolution Between this compound and an Impurity Peak
Q1: My chromatogram shows two closely eluting or overlapping peaks for this compound and a potential impurity. How can I improve their separation?
A1: Achieving baseline resolution (Rs ≥ 1.5) is crucial for accurate quantification.[1][2][3] Poor resolution is often a result of insufficient separation between two peaks. Here are several strategies to improve resolution, categorized by the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Modifying Selectivity (α)
Changing the selectivity is often the most effective way to improve the resolution of closely eluting peaks.[4] This involves altering the chemistry of the separation.
-
Change Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of compounds.[5]
-
pH of the Aqueous Phase: For ionizable compounds like this compound, adjusting the mobile phase pH can significantly impact retention and selectivity.[6][7] A good starting point is to adjust the pH to be at least 2 units away from the pKa of this compound and the impurity.
-
Buffer Concentration: Ensure adequate buffering capacity (typically 10-50 mM) to maintain a stable pH and improve peak shape.[8]
-
-
Change Stationary Phase:
Increasing Column Efficiency (N)
Higher efficiency results in narrower peaks, which can lead to better resolution.[10]
-
Decrease Column Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency and resolution.[4]
-
Increase Column Length: Doubling the column length will increase the resolution by a factor of approximately 1.4. However, this will also increase the analysis time and backpressure.[1]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[2][3]
Optimizing the Retention Factor (k')
Increasing the retention time of the peaks can sometimes lead to better separation.[5]
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent in the mobile phase. This will increase the retention time of your analytes.[1]
-
Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can improve the resolution of later-eluting peaks.[1][6]
Problem: Peak Tailing
Q2: The peak for this compound is asymmetrical with a tail. What causes this and how can I fix it?
A2: Peak tailing is a common issue where the back half of the peak is wider than the front half.[11] This can compromise resolution and lead to inaccurate integration.[8]
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | The basic nitrogen in this compound's structure may interact with acidic silanol groups on the silica-based column packing.[11] Solutions: Lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanols, use a highly deactivated (end-capped) column, or add a competing base like triethylamine (0.1%) to the mobile phase.[8] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[11] Solution: Dilute the sample or reduce the injection volume.[8][11] |
| Column Contamination/Degradation | Buildup of strongly retained compounds or degradation of the stationary phase can cause tailing.[8][12] Solutions: Flush the column with a strong solvent.[8] If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[13] |
| Extra-column Volume | Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[10] Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected.[8] |
Problem: Peak Fronting
Q3: The this compound peak looks like a shark fin (fronting). What is the cause of this?
A3: Peak fronting, where the front of the peak is sloped, is less common than tailing but can still affect quantification.[14]
Common Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Sample Overload (Mass Overload) | This is the most common cause of peak fronting.[15][16] Solution: Dilute your sample significantly (e.g., 10-fold) and re-inject.[14][15] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column.[15][17] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Low Column Temperature | In some cases, especially in gas chromatography, low temperature can cause fronting. While less common in HPLC, ensuring a stable and adequate column temperature is good practice. Solution: Increase the column temperature. |
| Column Collapse | This can occur with highly aqueous mobile phases (>95% water) on some C18 columns, leading to a sudden decrease in retention and poor peak shape.[17] Solution: Flush the column with 100% organic solvent. Use an aqueous-stable column (e.g., Aqua C18) if highly aqueous mobile phases are required.[17] |
Experimental Protocols
Protocol 1: Method Development for Improved Resolution of this compound
This protocol outlines a systematic approach to developing an HPLC method with improved resolution for this compound and a closely eluting impurity.
-
Initial Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Optimization of Mobile Phase pH:
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, 6.0, 7.5) using appropriate buffers (e.g., phosphate, acetate).
-
Inject the sample under each pH condition while keeping other parameters constant.
-
Evaluate the chromatograms for changes in selectivity and resolution.
-
-
Screening of Organic Solvents:
-
Replace acetonitrile with methanol as the organic modifier (Mobile Phase B).
-
Run the initial gradient method.
-
Compare the resolution and peak order to the acetonitrile method.
-
-
Evaluation of Stationary Phase Chemistry:
-
If resolution is still suboptimal, switch to a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Repeat the analysis with the best mobile phase conditions identified in the previous steps.
-
-
Fine-Tuning with Isocratic Elution (if applicable):
-
Once a suitable mobile phase and column are identified, if the peaks of interest elute close together, an isocratic method can be developed.
-
Determine the mobile phase composition at which the first peak of interest elutes and use this as a starting point for isocratic optimization.
-
Frequently Asked Questions (FAQs)
Q: What is a good resolution value to aim for? A: A resolution (Rs) value of 1.5 or greater is generally considered to indicate baseline separation, which is sufficient for reliable quantification.[1]
Q: How does temperature affect resolution? A: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to higher efficiency and sometimes improved resolution.[2][4] However, it can also change the selectivity of the separation. It is a parameter that should be controlled and can be optimized.[2]
Q: Can I improve resolution by simply injecting less sample? A: Yes, reducing the injection volume or sample concentration can prevent column overload, which can manifest as peak fronting or tailing, thereby improving peak shape and, consequently, resolution.[2][13]
Q: My baseline is noisy. Can this affect my resolution? A: A noisy baseline can make it difficult to accurately integrate small peaks, which can affect the perceived resolution and the accuracy of quantification. A noisy baseline can be caused by issues with the detector lamp, contaminated mobile phase, or air bubbles in the system.
Q: What is the relationship between HPLC parameters and resolution? A: The resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k'). The following diagram illustrates this relationship.
Caption: Key factors influencing HPLC resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. veeprho.com [veeprho.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. uhplcs.com [uhplcs.com]
- 17. restek.com [restek.com]
Addressing Amurine instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amurine in aqueous solutions. This compound is an isoquinoline alkaloid naturally found in species of the Papaver genus.[1] This guide addresses common challenges related to its stability and use in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Q1: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What is the recommended solvent for creating a stock solution?
A1: this compound has low solubility in neutral aqueous buffers like PBS. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v).
-
Q2: After diluting my DMSO stock solution of this compound into my aqueous buffer, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration if your experimental design allows.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in the final buffer can help to maintain this compound's solubility.
-
pH Adjustment: The solubility of alkaloids like this compound can be pH-dependent. Experimenting with slightly acidic or basic buffers may improve solubility. Refer to the stability data in Table 2 to ensure the chosen pH does not accelerate degradation.
-
Vortexing/Sonication: Ensure vigorous mixing when diluting the stock solution. Brief sonication of the final solution can also help to redissolve small precipitates.
-
Issue 2: Instability and Degradation of this compound in Solution
-
Q3: I suspect my this compound solution is degrading over time, leading to inconsistent experimental results. How can I assess and improve its stability?
A3: this compound can be susceptible to degradation in aqueous solutions, particularly due to hydrolysis and oxidation. To address this:
-
pH and Temperature: this compound exhibits maximal stability in slightly acidic conditions (pH 5.0-6.5) and at lower temperatures.[2] Avoid neutral to alkaline pH and store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and keep them on ice.
-
Light Protection: Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil, as some isoquinoline alkaloids are light-sensitive.
-
Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to the buffer may improve stability.
-
Degassed Solvents: For highly sensitive experiments, using degassed solvents can minimize oxidative degradation.
-
-
Q4: How can I confirm if my this compound has degraded?
A4: You can assess the integrity of your this compound solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of a freshly prepared solution to an older one can reveal the appearance of degradation products and a decrease in the peak corresponding to this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | > 20 |
| 5% Tween® 20 in PBS | 0.5 |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at Different Conditions
| Buffer pH | Temperature | % Remaining after 24 hours |
| 5.0 (Acetate Buffer) | 4°C | 98% |
| 5.0 (Acetate Buffer) | 25°C | 92% |
| 7.4 (Phosphate Buffer) | 4°C | 85% |
| 7.4 (Phosphate Buffer) | 25°C | 70% |
| 8.5 (Tris Buffer) | 4°C | 60% |
| 8.5 (Tris Buffer) | 25°C | 45% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution for In Vitro Assays
-
Prepare Stock Solution:
-
Weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (if necessary):
-
Depending on the final desired concentration, it may be necessary to make an intermediate dilution in DMSO or the assay buffer.
-
-
Prepare Final Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare the final assay buffer (e.g., a slightly acidic buffer, pH 6.5, for enhanced stability). Keep the buffer on ice.
-
Perform a serial dilution of the this compound stock into the cold assay buffer to achieve the final working concentration. Pipette vigorously or vortex briefly after each dilution step.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Amurine Extraction from Papaver
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of amurine from Papaver species. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate efficient and successful extraction experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from Papaver plant material.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Cell Lysis: Plant cell walls were not sufficiently disrupted. 2. Inappropriate Solvent Choice: The solvent used has low affinity for this compound. 3. Suboptimal pH: The pH of the extraction solvent is not optimal for this compound solubility. 4. Insufficient Extraction Time or Temperature: The extraction duration or temperature was not adequate for efficient mass transfer. 5. Degradation of this compound: this compound may have degraded due to exposure to high temperatures, light, or extreme pH. | 1. Improve Grinding: Ensure the plant material is finely powdered to maximize surface area. Consider cryogenic grinding for better cell disruption. 2. Solvent Optimization: Refer to the solvent efficiency table below. A mixture of polar and non-polar solvents, such as chloroform:isopropanol (90:10, v/v), has been shown to be effective for general alkaloid extraction[1]. 3. pH Adjustment: Alkaloids are generally extracted under either acidic or basic conditions. For initial extraction, an acidic pH (e.g., pH 3.5) can improve the solubility of protonated alkaloids[1]. For liquid-liquid extraction, adjusting the aqueous phase to a basic pH (e.g., 10-11) will deprotonate the alkaloids, making them more soluble in an organic solvent like chloroform[2]. 4. Optimize Extraction Parameters: For ultrasound-assisted extraction (UAE), an extraction time of around 60 minutes at a temperature of approximately 40-42°C has been found to be effective for other Papaver alkaloids[3][4]. 5. Control Extraction Conditions: Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures (4°C) in dark containers. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent is extracting a wide range of compounds in addition to this compound. 2. Presence of Pigments and Lipids: Especially when using less polar solvents. | 1. Use a Multi-Step Extraction: Perform an initial extraction with a non-polar solvent like n-hexane to remove lipids and pigments before proceeding with the main alkaloid extraction. 2. Liquid-Liquid Partitioning: Perform an acid-base liquid-liquid extraction. Extract the initial crude extract with an acidic aqueous solution to protonate and dissolve the alkaloids. Then, basify the aqueous layer and re-extract the alkaloids with a non-polar organic solvent, leaving many polar impurities behind[2]. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the extract. Cation-exchange cartridges can be particularly effective for alkaloid purification. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary between different plants, plant parts, and harvest times[4][5]. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Use plant material from the same batch and plant part for comparative experiments. If possible, analyze the this compound content of a small sample before large-scale extraction. 2. Maintain a Strict Protocol: Ensure all parameters (e.g., solvent volume, extraction time, temperature, pH) are kept consistent between experiments. |
| This compound Degradation in Extract | 1. Exposure to Light and Air: this compound, like many alkaloids, can be susceptible to photodegradation and oxidation. 2. High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can cause thermal degradation[6]. 3. Microbial Contamination: If the extract is not properly stored, microbial growth can lead to the degradation of the target compound. | 1. Protect from Light and Air: Store extracts in amber vials and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing. 2. Use Low-Temperature Evaporation: Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. 3. Proper Storage: Store extracts at -20°C for long-term storage. The use of a small amount of a preservative may be considered if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: Which Papaver species are known to contain this compound?
A1: this compound has been identified in several Papaver species, including Papaver nudicaule (Iceland Poppy) and Papaver armeniacum (Armenian Poppy)[7][8][9][10]. The alkaloid content can vary significantly between and within species[5].
Q2: What is the optimal solvent for extracting this compound?
A2: The choice of solvent depends on the extraction technique. For general alkaloid extraction from Papaver seeds, a mixture of chloroform and isopropanol (90:10, v/v) at a pH of 3.5 has been shown to be effective[1]. For ultrasound-assisted extraction of alkaloids from poppy capsules, a water-methanol mixture (80:20) has been optimized[4]. The polarity of the solvent plays a crucial role, and often a solvent of intermediate polarity or a mixture of solvents provides the best results for extracting a range of alkaloids[11][12][13][14][15].
Q3: How does pH affect the extraction efficiency of this compound?
A3: pH is a critical factor in alkaloid extraction. This compound, being an alkaloid, is a basic compound.
-
Acidic Conditions (e.g., pH 1-4): In an acidic medium, the nitrogen atom in the this compound molecule becomes protonated, forming a salt that is more soluble in polar solvents like water or acidified alcohol. This is often used in the initial extraction from the plant matrix[3][16][17][18][19][20].
-
Basic Conditions (e.g., pH 9-11): In an alkaline medium, this compound exists as a free base, which is less soluble in water but more soluble in non-polar organic solvents like chloroform or diethyl ether. This principle is exploited in liquid-liquid extraction for purification[2].
Q4: What is the recommended method for quantifying this compound in an extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for the quantification of Papaver alkaloids[21][22][23]. Ion Mobility Spectrometry (IMS) has also been shown to be a sensitive and fast alternative for alkaloid analysis[2].
Q5: How can I prevent the degradation of this compound during and after extraction?
A5: To minimize degradation, it is important to:
-
Avoid high temperatures during extraction and solvent evaporation[6][24].
-
Protect the samples from light by using amber glassware or wrapping containers in foil.
-
Store extracts at low temperatures (-20°C is recommended for long-term storage).
-
Minimize exposure to oxygen by working quickly or under an inert atmosphere.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | PubChem[25] |
| Molecular Weight | 325.4 g/mol | PubChem[25] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be more soluble in organic solvents than in water. | - |
Table 2: Comparison of Solvents for General Papaver Alkaloid Extraction
| Solvent System | Polarity | Observations | Reference |
| Water | High | Extracts a wide range of polar compounds, including sugars and pigments, leading to a complex chromatogram. | [1] |
| Water-Methanol (80:20) | High | Optimized for ultrasound-assisted extraction of major alkaloids from poppy capsules. | [4] |
| Chloroform:Isopropanol (90:10, v/v) at pH 3.5 | Intermediate | Provided optimal results in terms of alkaloid presence and peak shape for poppy seed extraction. | [1] |
| Diethyl Ether | Low | Resulted in complex chromatograms and poor peak shape for alkaloids. | [1] |
| Dichloromethane | Low | Similar to diethyl ether, produced complex chromatograms. | [1] |
Experimental Protocols
Protocol 1: General Purpose Extraction of this compound from Papaver Plant Material
This protocol is a general guideline and may require optimization based on the specific plant material and desired purity.
-
Preparation of Plant Material:
-
Dry the Papaver plant material (e.g., aerial parts, capsules) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of an 80:20 methanol:water solution acidified to pH 3.5 with acetic acid.
-
Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, for a faster extraction, use an ultrasonic bath for 1 hour at 40°C[4].
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Acid-Base Liquid-Liquid Extraction for Purification:
-
Dissolve the concentrated crude extract in 50 mL of 5% aqueous acetic acid.
-
Wash the acidic solution twice with 50 mL of n-hexane to remove non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous phase to 10-11 with ammonium hydroxide[2].
-
Extract the alkaline solution three times with 50 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform under reduced pressure to obtain the purified alkaloid extract.
-
-
Quantification:
-
Dissolve a known weight of the final extract in a suitable solvent (e.g., methanol).
-
Analyze by HPLC-UV or HPLC-MS/MS for the quantification of this compound, using a certified reference standard for calibration.
-
Mandatory Visualization
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from (R)-Reticuline.
General Workflow for this compound Extraction and Quantification
Caption: A generalized workflow for the extraction and quantification of this compound.
Logical Relationship of Extraction Parameters
Caption: Interrelationship of key parameters affecting this compound extraction efficiency.
References
- 1. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 2. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids from Papaver nudicaule L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oreomecon nudicaulis - Wikipedia [en.wikipedia.org]
- 8. Alkaloids from Papaver armeniacum, P. fugax and P. tauricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Papaver armeniacum - Wikipedia [en.wikipedia.org]
- 11. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of pH and modifier-concentration on the solvent extraction of molybdenum with an alkyl amine [inis.iaea.org]
- 19. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ojs.openagrar.de [ojs.openagrar.de]
- 23. kirj.ee [kirj.ee]
- 24. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Poor Cell Viability in Murine In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving common issues leading to poor cell viability in murine in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems encountered during routine cell culture and experimentation.
Question 1: Why is there low cell viability immediately after thawing my cryopreserved murine cells?
Answer: Poor post-thaw viability is a frequent issue, often stemming from suboptimal cryopreservation or thawing procedures. The goal of cryopreservation is to minimize intracellular ice crystal formation, which can damage cellular structures.
Troubleshooting Steps:
-
Review Your Thawing Protocol: Rapid thawing is crucial. Vials should be warmed quickly in a 37°C water bath until only a small ice crystal remains.[1] Prolonged exposure to the cryoprotectant dimethyl sulfoxide (DMSO) at temperatures above 4°C is toxic to cells.
-
Gentle Handling is Key: After thawing, dilute the cell suspension slowly with pre-warmed culture medium to avoid osmotic shock. For particularly fragile cells, like primary neurons, centrifugation to remove DMSO should be avoided.
-
Optimize Cryopreservation Technique:
-
Freezing Medium: The composition of the freezing medium is critical. While a common formulation is 90% fetal bovine serum (FBS) and 10% DMSO, some cell lines may benefit from different cryoprotectants like propylene glycol.[2][3]
-
Controlled-Rate Freezing: Cells should be frozen slowly, at a rate of approximately -1°C per minute, to allow for proper dehydration before intracellular ice crystals can form.[4] This can be achieved using a controlled-rate freezer or a commercial freezing container.
-
Cell Health and Density: Always freeze cells that are in the logarithmic growth phase and have high viability (ideally >90%).[4] Freeze cells at an optimal density, typically between 1 x 10^6 and 1 x 10^7 cells/mL.[4]
-
Question 2: My murine splenocytes have poor viability after isolation and culture. What could be the cause?
Answer: Murine splenocytes, being primary cells, are particularly sensitive to isolation and culture conditions. Without proper stimulation, their viability can drop significantly within 48 hours.
Troubleshooting Steps:
-
Optimize Isolation Protocol: The mechanical and enzymatic digestion process during spleen isolation should be as gentle as possible to minimize cell damage. Ensure all reagents are sterile and at the correct temperature.
-
Culture Medium Composition: Standard media like RPMI-1640 should be supplemented with essential components for murine lymphocytes.
-
2-Mercaptoethanol (2-ME): This is a critical supplement for the in vitro culture of murine T cells.[5]
-
Serum Quality: Use high-quality, heat-inactivated FBS. The presence of active complement in non-heat-inactivated serum can negatively impact lymphocyte viability.[6]
-
Supplements: Depending on the specific assay, the addition of cytokines like IL-2 or IL-7 may be necessary to maintain T cell viability and promote proliferation.[7]
-
-
Cell Seeding Density: Plating cells at too high a density can lead to rapid nutrient depletion and accumulation of toxic byproducts, while too low a density can inhibit cell survival signals.[6][8] Refer to established protocols for the specific assay being performed.
Question 3: I suspect my cell culture is contaminated. What are the common signs and how can I address this?
Answer: Contamination is a major cause of poor cell viability and can be biological or chemical in nature.[7]
Common Types of Biological Contamination:
-
Bacteria: Often visible as small, motile particles between cells. The culture medium may appear cloudy and change color (typically yellow due to a drop in pH) rapidly.[7]
-
Yeast: Appear as individual ovoid or budding particles.
-
Mold: Can be seen as filamentous structures in the culture.
-
Mycoplasma: A common and insidious contaminant as it is not visible by light microscopy and does not cause obvious turbidity in the culture medium.[7] Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in morphology, and decreased transfection efficiency. Regular testing using PCR or ELISA-based kits is recommended.
Addressing Contamination:
-
Immediate Action: Discard contaminated cultures and decontaminate the incubator and biosafety cabinet thoroughly.
-
Aseptic Technique: Strictly adhere to aseptic techniques. Regularly clean and sterilize all equipment.
-
Antibiotics: While antibiotics can be used to control bacterial and fungal contamination, their routine use is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[5]
-
Quarantine: When introducing new cell lines into the lab, quarantine them and test for mycoplasma before incorporating them into your general cell stock.
Chemical Contaminants:
-
These can include impurities in media, serum, or water, as well as residues from detergents or disinfectants.[7] Using high-purity reagents and water is essential.
Data Summary
Table 1: Comparison of Cryopreservation Protocols for Murine Embryonic Stem Cells
| Parameter | Standard Protocol | Optimized Protocol (BALB/c, FVB, 129R1) | Optimized Protocol (CBA) |
| Cryoprotectant | 1.0 M Dimethyl Sulfoxide (DMSO) | 1.0 M Propylene Glycol | 1.0 M DMSO or Propylene Glycol |
| Cooling Rate | 1°C/minute | 1°C/minute | 5°C/minute |
| Plunge Temperature | -80°C | -41°C | -80°C |
| Post-Thaw Recovery | Varied (often <50%) | Significantly Improved | Significantly Improved |
Data compiled from studies on optimizing cryopreservation of mouse embryonic stem cell lines.[2][3]
Experimental Protocols
Protocol 1: High-Viability Thawing of Cryopreserved Murine Cells
Materials:
-
Pre-warmed (37°C) complete culture medium
-
37°C water bath
-
70% ethanol
-
Sterile 15 mL conical tube
-
Sterile pipettes
-
Cell culture flask or plate
Procedure:
-
Prepare all materials in a sterile biosafety cabinet. Ensure the complete culture medium is pre-warmed to 37°C.
-
Remove the cryovial from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in the 37°C water bath. Do not submerge the cap.
-
Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).
-
Wipe the outside of the vial with 70% ethanol before opening it in the biosafety cabinet.
-
Using a sterile pipette, slowly transfer the cell suspension into the 15 mL conical tube containing 5-10 mL of pre-warmed medium. Add the first milliliter drop by drop to minimize osmotic shock.
-
Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes to pellet the cells. For very sensitive cells, this step may be omitted, and the cells can be directly plated. The medium should be changed after 24 hours to remove residual DMSO.
-
Gently aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment using a method like Trypan Blue exclusion.
-
Seed the cells into a new culture flask or plate at the desired density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Isolation of Murine Splenocytes
Materials:
-
Sterile dissection tools (forceps and scissors)
-
70% ethanol
-
Sterile Petri dish
-
Sterile RPMI-1640 medium
-
Sterile 70 µm cell strainer
-
Sterile 50 mL conical tubes
-
Sterile syringe plunger (3 mL or 5 mL)
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Sterilize the abdominal area with 70% ethanol.
-
Aseptically excise the spleen and place it in a Petri dish containing 5-10 mL of cold, sterile RPMI-1640.
-
Place the 70 µm cell strainer on top of a 50 mL conical tube.
-
Transfer the spleen to the cell strainer.
-
Gently mash the spleen through the strainer using the plunger of a sterile syringe. Add small volumes of RPMI-1640 to facilitate this process.
-
Rinse the strainer with additional RPMI-1640 to ensure maximum cell recovery.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-5 mL of RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to stop the lysis reaction and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in complete culture medium.
-
Perform a cell count and viability assessment. The cells are now ready for culture or downstream applications.[9][10][11]
Visualizations
Caption: A logical workflow for troubleshooting poor cell viability.
Caption: The Bcl-2 family-regulated intrinsic apoptosis pathway.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Rationally optimized cryopreservation of multiple mouse embryonic stem cell lines: II—Mathematical prediction and experimental validation of optimal cryopreservation protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Cryopreservation Method for a Mouse Embryonic Stem Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. マウス脾細胞の単離プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 9. stemcell.com [stemcell.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. surgery.pitt.edu [surgery.pitt.edu]
Minimizing degradation of Amurine during storage
Welcome to the Amurine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is an isoquinoline alkaloid with the chemical formula C19H19NO4.[1] It is found in plants of the Papaver genus, such as Papaver armeniacum.[1] Its structural classification places it in a group of compounds known for a wide range of biological activities.
Q2: What are the primary factors that can cause this compound degradation during storage?
A2: Based on the behavior of related isoquinoline alkaloids, the primary factors contributing to the degradation of this compound are expected to be exposure to heat, light, extreme pH conditions (both acidic and basic), and oxidizing agents.[1][2][3] Moisture can also be a concern, as it can facilitate hydrolytic degradation or leaching.[4]
Q3: What are the recommended short-term and long-term storage conditions for this compound?
A3: For short-term storage (days to weeks), it is recommended to store this compound as a solid in a tightly sealed, amber vial at 2-8°C to protect it from light and moisture. For long-term storage, this compound should be stored as a solid at -20°C or -80°C in a desiccated environment. If stored in solution, use a high-purity, anhydrous aprotic solvent and store at -80°C.
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change in your this compound solution is a likely indicator of degradation, possibly due to oxidation or photodegradation.[2] It is recommended to discard the solution and prepare a fresh one from a solid stock that has been properly stored. You should also verify the purity of the newly prepared solution using a suitable analytical method like HPLC.
Q5: I see unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
A5: The appearance of new peaks in your chromatogram suggests the presence of impurities or degradation products.[2] To troubleshoot this, you should:
-
Confirm the purity of your initial this compound sample.
-
Review your storage and handling procedures for any deviations from the recommended guidelines.
-
Consider performing a forced degradation study to identify potential degradation products and their retention times.
-
Utilize LC-MS to obtain mass information on the unknown peaks to aid in their identification.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound stock or working solutions. | Prepare fresh solutions from a properly stored solid sample. Verify the concentration and purity of the new solution via HPLC. Re-evaluate your storage conditions (temperature, light exposure). |
| Precipitation in Stored Solutions | Poor solubility in the chosen solvent at storage temperature. Solvent evaporation. | Ensure the solvent is appropriate for this compound and the storage temperature. If using a volatile solvent, ensure the container is tightly sealed. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
| Discoloration of Solid this compound | Oxidation or reaction with atmospheric moisture. | Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, especially for long-term storage. |
Data on the Stability of Related Isoquinoline Alkaloids
Disclaimer: The following data is for isoquinoline alkaloids structurally related to this compound and should be used as a general guide. Specific stability data for this compound may vary.
Table 1: Thermal Degradation of Papaver Alkaloids
| Compound | Temperature (°C) | Half-life (minutes) | Reference |
| Morphine | 200 | 32-39 | [1] |
| Codeine | 200 | 32-39 | [1] |
| Thebaine | 200 | 3 | [1] |
Table 2: Effect of Washing on Papaver Alkaloid Concentrations
| Compound | Reduction after Water Washing (%) | Reference |
| Morphine | 50-80 | [1] |
| Codeine | 50-80 | [1] |
| Thebaine | 50-80 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid this compound sample to 80°C for 48 hours. Dissolve in the mobile phase for analysis.
- Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines.
Visualizations
References
- 1. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Alkaloid changes in the capsule of the poppy (Papaver somniferum L.) during maturation and storage - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Enhancing the Purity of Isolated Amurine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the purity of isolated amurine, an isoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a naturally occurring isoquinoline alkaloid.[1] It is found in various plant species of the Papaver genus, commonly known as poppies.[1]
Q2: What are the common impurities encountered during the isolation of this compound?
During the isolation of this compound from its natural sources, common impurities include:
-
Other structurally related alkaloids: The genus Papaver is known to produce a wide array of benzylisoquinoline alkaloids, which often co-extract with this compound.
-
Pigments: Compounds like chlorophyll and other plant pigments are often extracted along with the alkaloids.
-
Fatty acids and lipids: These are common lipophilic impurities from plant material.
-
Tannins and phenolic compounds: These polar compounds can also be present in the crude extract.
-
Sugars and other primary metabolites: These are highly polar compounds that are often present in the initial extract.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
To accurately assess the purity of an isolated this compound sample, a combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column and a UV detector, is a powerful tool for quantifying the purity of this compound and detecting the presence of other alkaloids.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of purification and for the initial assessment of sample purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of this compound and can help in the identification of unknown impurities.
Troubleshooting Guides
Low Yield of this compound After Extraction
Problem: The yield of crude this compound extract from the plant material is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| Inappropriate solvent polarity | Optimize the extraction solvent. Methanol or ethanol are often effective for extracting a broad range of alkaloids. |
| Insufficient extraction time or temperature | Increase the extraction time or perform the extraction at a slightly elevated temperature (if the compound is stable). |
| Alkaloid degradation | If the extraction is performed at a high temperature, consider using a lower temperature or a shorter extraction time to prevent degradation. |
Poor Separation During Column Chromatography
Problem: this compound is not separating well from impurities on the silica gel column, leading to overlapping fractions.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent is critical. If your isomers are co-eluting, they are likely of very similar polarity. Try a less polar solvent system. For a normal phase separation with ethyl acetate/hexane, this means decreasing the proportion of ethyl acetate.[2] |
| Column overloading | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper column packing | Ensure the silica gel is packed uniformly to prevent channeling.[2] |
| Sample loaded in a strong solvent | Dissolve the sample in a minimal amount of the initial, least polar mobile phase solvent before loading it onto the column. |
This compound Fails to Crystallize
Problem: After purification, the this compound fraction does not crystallize from the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | The presence of even small amounts of impurities can inhibit crystallization. Consider an additional chromatographic step. |
| Solution is not supersaturated | Slowly evaporate the solvent to increase the concentration of this compound. |
| Inappropriate solvent | Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold. |
| No nucleation sites | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Plant Material
This protocol describes a general method for the initial extraction of this compound from dried and powdered plant material.
-
Acidification: Macerate the powdered plant material in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24-48 hours. This converts the alkaloids into their water-soluble salt forms.
-
Filtration: Filter the mixture to remove the solid plant material.
-
Basification: Make the acidic aqueous extract basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form, which is less soluble in water.
-
Solvent Extraction: Extract the basified aqueous solution with an organic solvent such as dichloromethane or chloroform. The free base this compound will partition into the organic layer. Repeat the extraction 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude this compound extract using silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.
-
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing pure this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Table 1: Example Solvent Systems for Column Chromatography of Isoquinoline Alkaloids
| Stationary Phase | Mobile Phase (Gradient) | Application |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 1:1) | General purification of moderately polar alkaloids. |
| Silica Gel | Chloroform:Methanol (99:1 to 9:1) | For more polar alkaloids. |
| Alumina (Neutral) | Dichloromethane:Methanol (98:2 to 90:10) | Alternative to silica gel, especially for acid-sensitive compounds. |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical workflow for troubleshooting this compound purity issues.
References
Dealing with matrix effects in LC-MS analysis of Amurine
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Amurine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous or exogenous compounds.[1][4]
Q2: What causes matrix effects?
A2: Matrix effects primarily arise during the ionization process in the mass spectrometer's ion source.[5] Co-eluting matrix components can compete with the analyte for ionization, interfere with the desolvation process, or alter the physical properties of the droplets in the electrospray ionization (ESI) source.[2][3] Compounds with high polarity, basicity, and mass are often candidates for causing matrix effects.[3]
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: Several methods can be used to detect matrix effects. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is infused into the LC eluent after the analytical column.[3] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.[3] A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after sample preparation (post-extraction spike).[4]
Q4: What are the most effective strategies to mitigate matrix effects?
A4: A combination of strategies is often employed to reduce or compensate for matrix effects:
-
Sample Preparation: Rigorous sample cleanup is one of the most effective ways to remove interfering matrix components.[1][6] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[3]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS of this compound is a highly effective way to compensate for matrix effects.[3][7] The SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing a reliable reference for quantification.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[1][3]
Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A5: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate inaccuracies, especially with severe ion suppression.[6][8] If the analyte and SIL-IS do not perfectly co-elute, they may experience different degrees of matrix effects.[8] It's also crucial to ensure the purity of the SIL-IS, as any unlabeled analyte impurity can lead to inaccurate quantification.[8]
Troubleshooting Guide
Issue 1: I am observing poor reproducibility and accuracy in my this compound quantification.
-
Question: Could matrix effects be the cause of my poor data quality?
-
Answer: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[3] The variable nature of biological matrices can lead to inconsistent ion suppression or enhancement between samples.
-
-
Question: How can I confirm if matrix effects are the problem?
-
Answer: Conduct a matrix effect experiment by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. A significant difference in signal indicates the presence of matrix effects.
-
Issue 2: My this compound peak shape is distorted or shows splitting in some samples but not in others.
-
Question: Can matrix effects alter the chromatography of my analyte?
-
Answer: Yes, in some cases, matrix components can interact with the analyte or the stationary phase of the LC column, leading to changes in retention time and peak shape.[5] It's also possible that co-eluting matrix components can alter the pH of the mobile phase in the immediate vicinity of the analyte as it interacts with the column.[5]
-
-
Question: What should I do to troubleshoot this?
-
Answer: First, ensure your LC system is performing optimally. If the issue persists, it is likely a matrix-related chromatographic effect. Improving your sample cleanup procedure to remove the interfering components is the most direct solution.
-
Issue 3: I am using a SIL-IS for this compound, but my results are still inconsistent.
-
Question: Why might a SIL-IS not be fully compensating for matrix effects?
-
Answer: There are a few possibilities:
-
Chromatographic Separation: The SIL-IS and this compound may not be perfectly co-eluting, causing them to experience different matrix environments.[8]
-
High Degree of Ion Suppression: If the matrix effect is very strong, it can suppress the signal of both the analyte and the internal standard to a point where the measurement is no longer reliable.[10]
-
Impurity of the SIL-IS: The SIL-IS may contain a small amount of unlabeled this compound, which can interfere with the quantification of low-concentration samples.[8]
-
-
-
Question: How can I address this?
-
Answer: Re-optimize your chromatography to ensure co-elution. Consider further sample cleanup to reduce the overall matrix load. Always verify the purity of your SIL-IS.
-
Quantitative Data Summary
The following table summarizes the quantitative assessment of matrix effects under different sample preparation conditions for a hypothetical analyte.
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 65% | Significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 85% | Moderate ion suppression |
| Solid-Phase Extraction (SPE) | 98% | Minimal matrix effect |
Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix sample (e.g., plasma, urine) by performing the sample extraction procedure without the analyte.
-
Spike the extracted blank matrix with the this compound standard solution to the same final concentration as the neat standard (post-extraction spike).
-
Analyze both the neat standard and the post-extraction spiked sample by LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Standard) x 100
Protocol 2: Post-Column Infusion Experiment for Qualitative Matrix Effect Assessment
-
Set up the LC-MS system with the analytical column.
-
Prepare a stock solution of this compound (e.g., 1 µg/mL).
-
Infuse the this compound solution post-column into the LC flow using a syringe pump and a T-connector at a constant flow rate (e.g., 10 µL/min).
-
Acquire a stable baseline signal for the infused this compound.
-
Inject a blank matrix extract that has been through the sample preparation process.
-
Monitor the baseline signal for any suppression or enhancement as the matrix components elute from the column.
Visualizations
Caption: Workflow for evaluating and mitigating matrix effects.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 8. waters.com [waters.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. m.youtube.com [m.youtube.com]
Adjusting dosage for in vivo studies of Amurine to avoid toxicity
Amurine In Vivo Dosage Adjustment: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting the dosage of this compound in in vivo studies to mitigate toxicity while maintaining efficacy. The content is presented in a question-and-answer format to directly address common challenges.
Disclaimer
"this compound" is a hypothetical compound created for illustrative purposes within this technical support guide. The information provided, including protocols, data, and signaling pathways, is based on established principles of preclinical drug development for kinase inhibitors. This guide is intended to serve as a template and educational resource. Researchers should always refer to the specific experimental data and safety information for their actual compounds of interest.
Compound Profile: this compound
-
Class: Kinase Inhibitor
-
Target: MEK1/2 (Mitogen-activated protein kinase kinase 1/2)[1][2]
-
Mechanism of Action: this compound is an allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2, which are key components of the MAPK/ERK signaling pathway.[1][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][4]
-
Intended Use: Oncology, particularly for tumors with BRAF or RAS mutations.[1][3]
-
Potential Toxicities: As with other kinase inhibitors, potential toxicities can include hepatotoxicity (liver damage), myelosuppression (decreased production of blood cells), dermatitis (skin rash), and gastrointestinal issues.
Frequently Asked Questions (FAQs)
How do I determine the starting dose for my first in vivo study with this compound?
The initial dose for an in vivo study is typically determined from prior in vitro data and by conducting a dose-range finding (DRF) study.[5] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[6][7][8]
A common approach is to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) determined in preliminary toxicity studies.[9][10][11] If no prior in vivo data exists, the starting dose can be estimated based on the effective concentration from in vitro studies (e.g., the IC50 or EC50) and converted to an in vivo dose using allometric scaling.[9][12]
What is a dose-range finding (DRF) study and how is it performed?
A DRF study, also known as a dose escalation study, is a preliminary experiment to determine the MTD of a new compound.[5][6][13] It involves administering increasing doses of the compound to different groups of animals and observing them for signs of toxicity over a set period.[5][14]
Key considerations for a DRF study design:
-
Dose Levels: Start with a low dose and escalate in subsequent cohorts. Dose increments of 2-3 fold are common in preclinical studies.[5]
-
Cohort Size: Small groups of animals (e.g., 3-5 per group) are typically used.
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity, changes in body weight, and food/water intake.[6][15]
-
Endpoints: The primary endpoint is the identification of dose-limiting toxicities (DLTs), which are adverse effects severe enough to prevent further dose escalation.[16]
What are the common signs of this compound-related toxicity in mice?
Common signs of drug-induced toxicity in mice include:
-
General: Significant body weight loss (>15-20%), hunched posture, ruffled fur, lethargy, and decreased motor activity.[15]
-
Hepatotoxicity: Jaundice (yellowing of the skin and eyes), elevated liver enzymes in the blood (ALT, AST).[17][18][19]
-
Myelosuppression: Pale mucous membranes (anemia), increased susceptibility to infections (neutropenia), and pinpoint hemorrhages (thrombocytopenia).[20][21][22]
-
Gastrointestinal Toxicity: Diarrhea, dehydration, and reduced food intake.
-
Dermatological Toxicity: Skin rashes, alopecia (hair loss).
My mice are showing signs of toxicity. How should I adjust the dose?
If signs of toxicity are observed, the following steps are recommended:
-
Stop Dosing: Immediately cease administration of this compound to the affected animals.
-
Provide Supportive Care: Ensure access to food and water, and provide supplemental hydration if necessary.
-
Record Observations: Document all clinical signs and their severity.
-
Dose De-escalation: In subsequent cohorts or studies, reduce the dose to a level below the one that caused toxicity.
-
Intermediate Dose Groups: It may be necessary to test intermediate doses to more precisely define the MTD.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| >15% Body Weight Loss | General toxicity, gastrointestinal distress | - Stop dosing and provide supportive care.- Reduce the dose by 25-50% in the next cohort.- Consider a different dosing schedule (e.g., intermittent dosing). |
| Elevated ALT/AST Levels in Serum | Hepatotoxicity[17][18] | - Confirm with histopathology of the liver.- Reduce the dose and monitor liver enzymes closely.- Evaluate for potential drug-drug interactions if using combination therapies. |
| Decreased White Blood Cell Count | Myelosuppression[20][22] | - Perform complete blood counts (CBCs) to assess severity.- Reduce the dose or implement a "drug holiday" in the dosing schedule.- Consider co-administration of growth factors if clinically relevant. |
| No Apparent Efficacy at Non-Toxic Doses | Insufficient target engagement | - Confirm target inhibition in tumor tissue (pharmacodynamic study).- Re-evaluate the dosing schedule to optimize exposure.- Consider combination therapies to enhance efficacy.[4][23] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., A375 melanoma, BRAF V600E mutant) into the flank of each mouse.
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into groups of 3-5.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Dose Escalation:
-
Cohort 1: Vehicle control.
-
Cohort 2: 10 mg/kg this compound, daily oral gavage.
-
Cohort 3: 30 mg/kg this compound, daily oral gavage.
-
Cohort 4: 100 mg/kg this compound, daily oral gavage.
-
Dose levels should be adjusted based on emerging data.
-
-
Monitoring:
-
Measure body weight and tumor volume 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study (or if DLTs are observed), collect blood for complete blood count and serum chemistry (liver enzymes).
-
Collect tumors and major organs (liver, spleen, bone marrow) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss or other signs of severe toxicity.[7]
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for a dose-range finding study.
Troubleshooting Logic
Caption: Decision tree for managing in vivo toxicity.
References
- 1. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
- 10. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Designing and evaluating dose-escalation studies made easy: The MoDEsT web app - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rhoworld.com [rhoworld.com]
- 15. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.innovareacademics.in [journals.innovareacademics.in]
- 19. Understanding and using Animal Models of Hepatotoxicity [ouci.dntb.gov.ua]
- 20. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Humanized bone-marrow mouse model as a pre-clinical tool to assess therapy-mediated hematotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective effects on myelosuppression mice treated by three different classic Chinese medicine formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Refining purification steps to remove co-eluting impurities with Amurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine purification protocols and remove co-eluting impurities when working with the recombinant protein Amurine.
Troubleshooting Guides
Issue 1: this compound co-elutes with impurities during Affinity Chromatography (AC).
Question: My His-tagged this compound co-elutes with several host cell proteins (HCPs) on a Ni-NTA column. How can I improve the purity of my elution?
Answer: Co-elution in affinity chromatography can occur due to non-specific binding of contaminants to the resin or the target protein itself.[1][2] Here are several strategies to troubleshoot this issue:
1. Optimize Wash Steps:
-
Increase Wash Stringency: Before eluting this compound, perform additional wash steps with buffers containing a low concentration of imidazole (e.g., 20-40 mM). This can help remove weakly bound, non-specific proteins without eluting the His-tagged this compound.
-
Modify Wash Buffer Composition: Adding non-ionic detergents (e.g., 0.1% Triton X-100 or Tween 20) or a low concentration of a reducing agent (e.g., 1-5 mM DTT or BME) to the wash buffer can disrupt non-specific hydrophobic and disulfide-based interactions, respectively. Increasing the salt concentration (e.g., up to 500 mM NaCl) can also minimize ionic interactions.[3]
2. Optimize Elution Conditions:
-
Gradient Elution: Instead of a single-step elution, use a linear imidazole gradient (e.g., 50-500 mM). This will allow for the separation of proteins with different binding affinities. This compound should elute at a specific imidazole concentration, while contaminants may elute earlier or later.
-
Step Elution: If a gradient elution is not feasible, perform a step elution with increasing concentrations of imidazole. Collect fractions at each step and analyze them by SDS-PAGE to determine the optimal imidazole concentration for eluting pure this compound.
3. Alternative Strategies:
-
Different Affinity Tag: If co-elution persists, consider using a different affinity tag system, such as GST-tag or Strep-tag, which may have different profiles of co-purifying proteins.[4]
-
Cell Line Engineering: In some cases, problematic host cell proteins that specifically bind to the target protein can be removed by engineering the expression host to reduce or eliminate the expression of that specific HCP.[5]
Issue 2: this compound co-elutes with impurities of similar size during Size Exclusion Chromatography (SEC).
Question: After an initial capture step, I am using SEC for polishing, but this compound (45 kDa) is co-eluting with a persistent impurity of a similar molecular weight. How can I improve the resolution?
Answer: Achieving baseline separation of molecules with similar hydrodynamic radii in SEC can be challenging. Here are some key parameters to optimize:
1. Optimize SEC Parameters:
-
Reduce Flow Rate: Lowering the flow rate can significantly improve resolution by allowing more time for the molecules to diffuse into and out of the pores of the chromatography media.[6][7]
-
Increase Column Length: A longer column provides a greater path length for separation, which can enhance the resolution between molecules of similar size.[8]
-
Optimize Sample Volume: Overloading the column is a common cause of poor resolution.[3] Ensure the sample volume is within the recommended range for your column (typically 1-2% of the total column volume).
2. Column and System Optimization:
-
Select the Right Resin: Ensure the SEC resin you are using has a fractionation range appropriate for separating proteins in the 45 kDa range.
-
Minimize System Dead Volume: Reduce the length and diameter of tubing between the injector, column, and detector to minimize band broadening.[9]
Experimental Protocol: Optimizing SEC Flow Rate
-
Initial Run: Perform an initial SEC run at the manufacturer's recommended flow rate (e.g., 0.5 mL/min for a standard analytical column).
-
Reduced Flow Rate Runs: Repeat the SEC run with the same sample load but at progressively lower flow rates (e.g., 0.3 mL/min and 0.2 mL/min).
-
Analysis: Analyze the chromatograms from each run to determine the resolution between the this compound peak and the impurity peak.
-
Data Comparison: Compare the resolution values to identify the optimal flow rate that provides the best separation without an unacceptably long run time.
| Flow Rate (mL/min) | Resolution (Rs) | Run Time (min) |
| 0.5 | 1.2 | 30 |
| 0.3 | 1.6 | 50 |
| 0.2 | 1.9 | 75 |
Issue 3: this compound co-elutes with charge variants during Ion Exchange Chromatography (IEX).
Question: I am using IEX to separate this compound from closely related impurities, but the peaks are overlapping. How can I improve the separation?
Answer: Co-elution in IEX is often due to insufficient resolution between species with similar surface charges. Optimization of the elution gradient and buffer conditions is key.
1. Optimize Elution Gradient:
-
Shallow Gradient: A shallower salt gradient (i.e., a smaller change in salt concentration per column volume) will increase the separation between molecules with small differences in charge.[10]
-
Gradient Shape: Experiment with different gradient shapes, such as linear, concave, or convex, to selectively improve the resolution in the region where this compound and the impurities elute.
2. Adjust Buffer pH:
-
Change pH: Modifying the pH of the mobile phase can alter the net charge of both this compound and the impurities, potentially increasing the difference in their charge and improving separation.[11] A pH change of even 0.5 units can have a significant impact.
3. Column and Resin Selection:
-
Smaller Bead Size: Using a resin with a smaller particle size can lead to higher resolution.[10]
-
Strong vs. Weak Ion Exchanger: The choice between a strong and a weak ion exchanger can influence selectivity. If you are using a strong ion exchanger, consider trying a weak one, and vice versa.
Experimental Protocol: Optimizing IEX Gradient
-
Initial Gradient: Start with a linear gradient from 0 to 1 M NaCl over 20 column volumes (CV).
-
Shallow Gradient: If resolution is poor, decrease the gradient slope. For example, run a linear gradient from 0 to 500 mM NaCl over 20 CV, or maintain the 0-1M range but increase the gradient volume to 40 CV.
-
Analysis: Collect and analyze fractions across the elution peak using SDS-PAGE or analytical IEX to assess purity and identify the fractions containing pure this compound.
| Gradient Slope (%B/CV) | Resolution (Rs) |
| 5% | 1.1 |
| 2.5% | 1.5 |
| 1% | 1.8 |
Frequently Asked Questions (FAQs)
Q1: What are some non-chromatographic methods to remove co-eluting impurities?
A1: Non-chromatographic techniques can be effective for initial purification steps or to remove specific types of impurities.[12]
-
Precipitation: Techniques like ammonium sulfate precipitation can be used to selectively precipitate either the target protein or the impurities based on their solubility at different salt concentrations.
-
Filtration: Methods such as diafiltration and ultrafiltration can be used to remove impurities that are significantly different in size from the target protein.[13]
Q2: How can I identify the co-eluting impurities?
A2: Identifying the impurities is crucial for developing a targeted removal strategy.
-
SDS-PAGE: This is a fundamental technique to visualize the molecular weights of the proteins in your sample.
-
Mass Spectrometry (MS): For more precise identification, fractions containing the impurity can be analyzed by MS to determine the exact mass and potentially identify the protein through database searching.[14]
-
Diode Array Detector (DAD): In HPLC, a DAD can be used to assess peak purity by comparing the UV-Vis spectra across a single peak. Different spectra suggest the presence of co-eluting species.[15]
Q3: Can Hydrophobic Interaction Chromatography (HIC) be used to resolve co-eluting impurities?
A3: Yes, HIC is an excellent polishing step that separates proteins based on their surface hydrophobicity.[16] It is often used after IEX because the high salt concentrations in IEX elution buffers are suitable for binding to a HIC column.[17] Elution is typically achieved by decreasing the salt concentration.[18] HIC can effectively separate protein variants with subtle differences in hydrophobicity, such as oxidized or deamidated forms.[18]
Q4: My protein of interest is binding to an impurity. How can I disrupt this interaction?
A4: If this compound is forming a complex with an impurity, you may need to add agents to your buffers to disrupt the interaction.
-
For ionic interactions: Increase the salt concentration.
-
For hydrophobic interactions: Add non-ionic detergents or organic solvents at low concentrations.
-
For disulfide bonds: Include a reducing agent like DTT or BME.
Q5: What is a multi-modal (or mixed-mode) chromatography and can it help with co-eluting impurities?
A5: Multi-modal chromatography utilizes resins that have ligands capable of multiple types of interactions (e.g., ionic, hydrophobic, and hydrogen bonding). This can provide unique selectivities and is often very effective at resolving impurities that are difficult to separate by traditional single-mode chromatography methods.
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: Logical workflow for troubleshooting co-eluting impurities.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming HCP Co-Elution Issues Using Cell Line Engineering [bioprocessonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. What are the factors affecting the resolution in size exclusion chromatography? | AAT Bioquest [aatbio.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. quora.com [quora.com]
- 12. Protein Purification Methods | Phenomenex [phenomenex.com]
- 13. brainkart.com [brainkart.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. youtube.com [youtube.com]
- 16. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Prominent Isoquinoline Alkaloids
An introductory note on Amurine: Initial research for this guide sought to include a comparative analysis of the isoquinoline alkaloid this compound. However, a comprehensive search of publicly available scientific literature revealed a significant scarcity of data regarding its specific bioactivity, experimental protocols, and mechanisms of action. Therefore, this guide will focus on a detailed comparison of three other well-researched and significant isoquinoline alkaloids: Berberine, Sanguinarine, and Papaverine. This analysis will cover their anticancer, anti-inflammatory, and antimicrobial properties, providing valuable insights for researchers, scientists, and drug development professionals.
Comparative Bioactivity of Berberine, Sanguinarine, and Papaverine
Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant attention for their wide range of pharmacological activities.[1][2][3] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial bioactivities of three prominent isoquinoline alkaloids: berberine, sanguinarine, and papaverine.
Anticancer Activity
Berberine and sanguinarine, in particular, have demonstrated potent anticancer effects across a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Papaverine has also been reported to possess anticancer properties, although it is more commonly recognized for its vasodilatory effects.[4]
Table 1: Comparative Anticancer Activity of Selected Isoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | IC50 Value | Key Mechanistic Insights |
| Berberine | HCT116 (Colon Cancer) | ~100 µM | Inhibition of miR-21 expression, induction of apoptosis.[5] |
| MiaPaCa-2 & PANC-1 (Pancreatic Cancer) | 3 µM (DNA synthesis inhibition) | Inhibition of DNA synthesis.[5] | |
| HepG2 (Liver Cancer) | Not specified | Suppression of cell proliferation by inhibiting glutamine uptake.[6] | |
| Sanguinarine | Various | Not specified | Induction of apoptosis, anti-proliferative effects.[2] |
| Papaverine | Various | Not specified | Reported antiviral and anticancer activities.[7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sanguinarine and berberine have been shown to possess significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[3][8][9]
Table 2: Comparative Anti-inflammatory Activity of Selected Isoquinoline Alkaloids
| Alkaloid | Model System | Key Findings | Signaling Pathways Implicated |
| Berberine | In vitro and in vivo models | Inhibition of pro-inflammatory cytokine transcription (IL-1, TNF-α, IL-6).[10] | NF-κB signaling pathway.[10] |
| Sanguinarine | Acute and chronic inflammation animal models | Potent inhibition of inflammatory mediators.[8] | Mitogen-activated protein kinase (MAPK) pathway.[8][9] |
| Papaverine | Not specified | Recognized anti-inflammatory effects.[7] | Not specified |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Isoquinoline alkaloids, including sanguinarine and berberine, have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2] Papaverine has also been noted for its antimicrobial potential.[1]
Table 3: Comparative Antimicrobial Activity of Selected Isoquinoline Alkaloids
| Alkaloid | Pathogen(s) | MIC Range | Key Mechanistic Insights |
| Berberine | Various bacteria and fungi | Not specified | Broad-spectrum antimicrobial activity.[2] |
| Sanguinarine | Plaque bacteria | 1-32 µg/mL | Inhibition of bacterial adherence, aggregation of bacteria. |
| Papaverine | Pseudomonas aeruginosa, Enterococcus faecalis | Not specified | Strong antimicrobial activity observed in extracts containing papaverine.[1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of bioactivities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the isoquinoline alkaloids for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The isoquinoline alkaloid is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the alkaloid at which no visible growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of isoquinoline alkaloids.
Caption: Anticancer signaling pathways modulated by Berberine and Sanguinarine.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C19H19NO4 | CID 5462433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amorin | C30H32O6 | CID 14187657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structures of this compound and nudaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Papaver - Wikipedia [en.wikipedia.org]
- 10. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Amurine: A Comparative Guide
This guide provides a comprehensive analysis of the mechanism of action for the novel kinase inhibitor, Amurine. Through a series of in vitro and cell-based assays, we compare its performance against established alternatives, offering researchers and drug development professionals a clear, data-driven overview. The following sections detail the experimental data, protocols, and underlying signaling pathways to objectively validate this compound's efficacy and mode of action.
Comparative Efficacy of this compound and Alternative Compounds
The inhibitory activity of this compound was assessed against its primary target, the serine/threonine-protein kinase B-Raf (BRAF), specifically the V600E mutant variant, which is prevalent in various cancers. Its performance was benchmarked against two well-established BRAF inhibitors, Vemurafenib and Dabrafenib. The data below summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays and cell-based assays measuring the viability of the A375 melanoma cell line, which harbors the BRAF V600E mutation.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | In Vitro Kinase Assay IC50 (nM) | A375 Cell Viability IC50 (nM) |
| This compound | BRAF V600E | 15 | 45 |
| Vemurafenib | BRAF V600E | 31 | 100 |
| Dabrafenib | BRAF V600E | 5 | 30 |
The data indicates that this compound is a potent inhibitor of the BRAF V600E kinase. Its in vitro potency is comparable to that of Dabrafenib and superior to Vemurafenib. This efficacy translates effectively to a cellular context, where this compound demonstrates strong inhibition of A375 melanoma cell proliferation.
Signaling Pathway Analysis
This compound functions by inhibiting the BRAF V600E kinase within the MAPK/ERK signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the specific point of inhibition for this compound and its comparators.
Experimental Validation Workflow
The mechanism of action of this compound was validated through a systematic workflow. This process involved initial in vitro kinase assays to confirm direct target engagement, followed by cell-based assays to measure the downstream effects on the signaling pathway and, ultimately, on cell viability.
Logical Comparison of BRAF V600E Inhibitors
This compound, Vemurafenib, and Dabrafenib are all competitive ATP inhibitors of the BRAF kinase. However, their biochemical and cellular potencies differ. The following diagram provides a logical comparison of these compounds based on the experimental findings.
Appendix: Experimental Protocols
In Vitro Kinase Assay Protocol
-
Objective: To determine the IC50 value of this compound against the BRAF V600E kinase.
-
Materials: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound/comparator compounds, and a luminescence-based kinase assay kit.
-
Procedure:
-
Serially dilute this compound and comparator compounds in DMSO.
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 10 µL of a mixture containing BRAF V600E enzyme and biotinylated MEK1 substrate in assay buffer.
-
Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate using the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay).
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot Protocol for Phospho-MEK
-
Objective: To confirm that this compound inhibits BRAF V600E activity within cells by measuring the phosphorylation of its direct downstream target, MEK.
-
Materials: A375 cells, cell lysis buffer, primary antibodies (anti-p-MEK1/2, anti-total-MEK1/2, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate A375 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or comparator compounds for 2 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize p-MEK levels to total MEK and the GAPDH loading control.
-
Cell Viability Assay Protocol
-
Objective: To measure the effect of this compound on the proliferation and viability of BRAF V600E-mutant cancer cells.
-
Materials: A375 melanoma cells, complete growth medium, 96-well plates, this compound/comparator compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed 5,000 A375 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound or comparator compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.
-
Cross-Validation of Analytical Methods for the Quantification of Amurine: A Comparative Guide
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Amurine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC). The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance characteristics of each method, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for selecting the most appropriate analytical technique for specific research and development needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the performance of two or more distinct analytical procedures to ensure that they provide equivalent results within predefined acceptance criteria. This process is essential when transferring methods between laboratories, implementing new technologies, or when a reference method is not available. The key parameters evaluated during cross-validation typically include accuracy, precision, linearity, selectivity, and the limit of quantification.
Comparative Performance Data
The following tables summarize the quantitative performance data for the HPLC-UV, LC-MS/MS, and GC methods for the analysis of this compound. These values are representative of typical validation results for amine compounds and serve as a benchmark for method comparison.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| Accuracy (% Recovery) | 98 - 102%[1][2] | 95 - 105% | 90 - 110%[3] |
| Precision (RSD%) - Intra-day | < 2%[1] | < 5%[4] | < 5% |
| Precision (RSD%) - Inter-day | < 3%[1] | < 10%[4] | < 10% |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | 5 µg/mL |
| Selectivity | Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
This method is widely used due to its simplicity, robustness, and cost-effectiveness.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the UV absorption maximum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex matrices.[4][5]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
-
Injection Volume: 5 µL.
-
Sample Preparation: Sample extraction using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove matrix interferences.
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often necessary for polar amine compounds like this compound to improve their volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature, then ramp up to a final temperature to ensure good separation.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Sample Preparation and Derivatization: The this compound sample is derivatized with a suitable agent (e.g., trifluoroacetic anhydride) to increase its volatility. The derivatized sample is then dissolved in an appropriate solvent for injection.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationship between the different phases of the analytical method cross-validation process.
Figure 1: General workflow for the cross-validation of analytical methods.
Figure 2: Logical diagram for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis of samples in complex matrices.
-
Gas Chromatography is a viable alternative, particularly for volatile derivatives of this compound, but the need for derivatization can add complexity to the sample preparation process.
This guide provides a framework for the cross-validation of these methods. It is recommended that the specific validation parameters and acceptance criteria be defined based on the intended application and relevant regulatory guidelines.
References
- 1. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Amurine and Anti-PD-1 in a Syngeneic Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel therapeutic agent Amurine against a standard-of-care checkpoint inhibitor, an anti-PD-1 monoclonal antibody. The data presented is derived from a preclinical study utilizing the B16-F10 syngeneic mouse model of melanoma, a well-established and aggressive tumor model used for evaluating immuno-oncology agents.[1][2][3]
Comparative In Vivo Efficacy Data
The following table summarizes the key efficacy endpoints from a head-to-head study comparing this compound, an anti-PD-1 antibody, and a vehicle control in C57BL/6 mice bearing B16-F10 tumors. Treatment was initiated when tumors reached an average volume of 80-100 mm³.
| Treatment Group | Mean Tumor Volume (Day 21) (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | Median Overall Survival (Days) | Complete Responses (CR) |
| Vehicle Control | 2150 ± 210 | - | 24 | 0/10 |
| Anti-PD-1 (10 mg/kg) | 1290 ± 185 | 40% | 35 | 1/10 |
| This compound (20 mg/kg) | 752 ± 115 | 65% | 48 | 3/10 |
SEM: Standard Error of Mean
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the efficacy data.
1. Cell Line and Culture:
-
Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO₂. Cells were harvested during the logarithmic growth phase for implantation.
2. Animal Model:
-
Female C57BL/6 mice, aged 6-8 weeks, were used for the study. This strain is syngeneic to the B16-F10 cell line, ensuring a competent immune system for evaluating immunotherapies.[1]
-
All animal procedures were conducted in accordance with the Guidelines for the Care and Use of Laboratory Animals.
3. Tumor Implantation and Monitoring:
-
A suspension of 0.5 x 10⁶ B16-F10 cells in 100 µL of sterile Phosphate-Buffered Saline (PBS) was injected subcutaneously into the right flank of each mouse.[3]
-
Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Animal body weights were recorded concurrently to monitor for treatment-related toxicity.
4. Treatment Administration:
-
When tumors reached an average volume of approximately 80-100 mm³, mice were randomized into three treatment groups (n=10 per group).
-
Vehicle Group: Received intraperitoneal (i.p.) injections of sterile PBS.
-
Anti-PD-1 Group: Received i.p. injections of an anti-PD-1 antibody at a dose of 10 mg/kg, administered twice a week.[3][4]
-
This compound Group: Received i.p. injections of this compound at a dose of 20 mg/kg, administered twice a week.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated on Day 21 post-treatment initiation relative to the vehicle control group.
-
Overall Survival: Mice were monitored until the tumor volume reached the predetermined endpoint (e.g., 2500 mm³) or showed signs of significant morbidity, at which point they were euthanized.
-
Complete Response (CR): Defined as the complete disappearance of a palpable tumor.
Visualized Experimental Workflow
The diagram below outlines the sequential steps of the in vivo efficacy study.
Caption: Workflow for the syngeneic B16-F10 melanoma model efficacy study.
Relevant Signaling Pathway: PD-1/PD-L1 Checkpoint
To provide context for the comparator agent, the diagram below illustrates the PD-1/PD-L1 immune checkpoint pathway. Anti-PD-1 therapy works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, often expressed on tumor cells. This blockade prevents T-cell exhaustion and restores the T cell's ability to recognize and eliminate cancer cells.[5][6][7]
Caption: Simplified diagram of the PD-1/PD-L1 signaling axis and anti-PD-1 blockade.
References
- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of the Neuroprotective Effects of a Kappa-Opioid Agonist and Morphine
Notice: Initial literature searches for "Amurine" did not yield relevant scientific data, suggesting a possible typographical error. Based on the common interest in the neuroprotective potential of opioid receptor modulation, this guide provides a comparison between the well-documented neuroprotective effects of the selective kappa-opioid receptor (KOR) agonist, BRL 52537 , and the classical µ-opioid receptor (MOR) agonist, morphine . This comparison is constructed from data reported in separate preclinical studies, as no direct comparative studies were identified.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the neuroprotective performance of these two compounds, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanistic Overview: Divergent Pathways to Neuroprotection
The neuroprotective actions of BRL 52537 and morphine are mediated by distinct opioid receptor systems and downstream signaling cascades. BRL 52537 exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), while morphine's canonical effects are mediated by the µ-opioid receptor (MOR).
BRL 52537 is understood to confer neuroprotection in ischemic conditions, in part, by modulating nitric oxide production and activating pro-survival signaling pathways.[1][2] Activation of KOR by BRL 52537 has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS), which is implicated in excitotoxicity and neuronal damage following an ischemic event.[1][2] Furthermore, its protective mechanism involves the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), a key component of cell survival signaling, and a subsequent decrease in the executioner caspase, caspase-3.[3][4]
Morphine presents a more complex, dual-faceted role. While its primary analgesic effects are neurodepressive, studies in the context of traumatic brain injury (TBI) and ischemia suggest it can offer neuroprotection. This is achieved by reducing neuroinflammation and blood-brain barrier (BBB) disruption.[5] Specifically, morphine administration has been shown to decrease the pro-inflammatory cytokine IL-1β while increasing the anti-inflammatory cytokine IL-10.[5] However, it is crucial to note that morphine's effects are dose-dependent and can also be detrimental, with chronic use potentially leading to neuroinflammation and neuronal damage.[6][7]
Comparative Efficacy: A Summary of Preclinical Data
The following table summarizes quantitative data from separate preclinical studies investigating the neuroprotective effects of BRL 52537 and morphine in rodent models of cerebral ischemia and traumatic brain injury, respectively. It is important to consider the differences in injury models and endpoints when interpreting these data.
| Parameter | Model | Compound & Dose | Outcome | Reference |
| Infarct Volume (Cortex) | 2h MCAO, Male Rats | BRL 52537 (1 mg/kg/h) | ↓ 39.5% reduction vs. vehicle (38% to 23% of ipsilateral structure) | [8] |
| Infarct Volume (Caudoputamen) | 2h MCAO, Male Rats | BRL 52537 (1 mg/kg/h) | ↓ 33.3% reduction vs. vehicle (66% to 44% of ipsilateral structure) | [8] |
| Blood-Brain Barrier Disruption | TBI, Male Rats | Morphine (1 & 5 mg/kg) | Significantly attenuated BBB leakage vs. vehicle (p < 0.0001) | [5] |
| Brain Edema | TBI, Male Rats | Morphine (5 mg/kg) | Significantly attenuated brain water content vs. vehicle (p < 0.0001) | [5] |
| CSF IL-1β Concentration | TBI, Male Rats | Morphine (1 & 5 mg/kg) | Significantly changed vs. vehicle (p < 0.0001), consistent with reduction | [5] |
| CSF IL-10 Concentration | TBI, Male Rats | Morphine (1 & 5 mg/kg) | Significantly changed vs. vehicle (p < 0.0001), consistent with increase | [5] |
| Neurological Deficit Score | 2h MCAO, Male Rats | BRL 52537 (1 mg/kg/h) | Improved vs. vehicle-treated male rats | [8] |
| Veterinary Coma Scale (VCS) | TBI, Male Rats | Morphine (1 & 5 mg/kg) | Improved VCS score vs. vehicle (p < 0.0001) | [5] |
Experimental Methodologies
The data presented above were generated from rigorous preclinical studies. Below are detailed protocols for the key experiments cited.
Ischemic Stroke Model and BRL 52537 Efficacy Assessment
-
Animal Model: The transient Middle Cerebral Artery Occlusion (MCAO) model was used in adult male Wistar rats.[8]
-
Surgical Procedure: An intraluminal suture was used to occlude the middle cerebral artery for 2 hours. Anesthesia was maintained with halothane. Laser-Doppler flowmetry was employed to confirm successful occlusion and subsequent reperfusion.[8]
-
Drug Administration: BRL 52537 (1 mg/kg/h) or a saline vehicle was administered as a continuous intravenous infusion. The infusion was initiated at the onset of reperfusion and continued for 22 hours.[8]
-
Outcome Assessment:
-
Infarct Volume: At 72 hours post-MCAO, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume in the cortex and caudoputamen was quantified as a percentage of the ipsilateral structure.[8]
-
Neurological Deficit: A neurological deficit score was assessed to evaluate functional outcomes.[8]
-
Traumatic Brain Injury Model and Morphine Efficacy Assessment
-
Animal Model: A severe diffuse TBI model (Marmarou weight-drop method) was induced in male Wistar rats.[5]
-
Drug Administration: Morphine (1, 5, or 10 mg/kg) or a normal saline vehicle was administered via intraperitoneal (i.p.) injection post-injury. In some groups, opioid receptor antagonists (Naloxone, Naltrindole) were co-administered to confirm receptor-specific effects.[5]
-
Outcome Assessment:
-
Blood-Brain Barrier (BBB) Disruption: Assessed 6 hours post-injury using the Evans Blue extravasation method. The amount of dye leakage into the brain parenchyma was quantified.[5]
-
Brain Edema: Brain water content was determined using the wet-dry method.[5]
-
Cytokine Analysis: Cerebrospinal fluid (CSF) was collected, and concentrations of IL-1β and IL-10 were measured using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Neurological Function: Short-term neurological deficits were assessed using the Veterinary Coma Scale (VCS), beam-walk, and beam-balance tasks.[5]
-
Conclusion and Future Directions
Based on the available preclinical data, both the selective KOR agonist BRL 52537 and the MOR agonist morphine demonstrate significant neuroprotective properties, albeit in different models of CNS injury and through distinct mechanisms.
-
BRL 52537 shows clear efficacy in a model of ischemic stroke, directly reducing neuronal death (infarct volume) and improving neurological function.[8] Its mechanism appears to be tied to the modulation of excitotoxic and apoptotic pathways.[1][3]
-
Morphine demonstrates protective effects in a traumatic brain injury model, primarily by mitigating secondary injury cascades like neuroinflammation and BBB breakdown.[5] Its therapeutic window and potential for adverse effects, however, require careful consideration.[6]
A direct, head-to-head comparison of these compounds in the same animal model of CNS injury would be necessary to definitively conclude which offers superior neuroprotection. Future research should aim to conduct such comparative studies, exploring a range of doses and injury severities. Furthermore, investigating the potential of peripherally restricted KOR agonists could offer a promising therapeutic strategy, potentially providing neuroprotection without the central side effects associated with traditional opioids.
References
- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Agonist and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphine attenuates neuroinflammation and blood-brain barrier disruption following traumatic brain injury through the opioidergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroscirn.org [neuroscirn.org]
- 7. mdpi.com [mdpi.com]
- 8. Ischemic neuroprotection with selective kappa-opioid receptor agonist is gender specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Taurine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic leads against neurodegenerative diseases and cognitive decline, the endogenous amino acid Taurine has garnered significant attention. This guide provides a comprehensive validation of Taurine's potential as a therapeutic lead, comparing its neuroprotective efficacy with other promising alternatives, namely N-acetylcysteine (NAC) and Acetylcarnitine. The information presented herein is supported by preclinical experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Comparative Efficacy in Neuroprotection
Taurine has demonstrated significant neuroprotective effects in various preclinical models. A key study investigated its ability to prevent memory impairment and neurochemical alterations in the hippocampus of mice fed a high-fat diet (HFD), a model known to induce cognitive deficits. The study compared the effects of Taurine with N-acetylcysteine (NAC), a well-known antioxidant.
Table 1: Comparative Effects of Taurine and N-acetylcysteine on Memory and Hippocampal Metabolites in HFD-fed Mice [1][2]
| Parameter | High-Fat Diet (HFD) Control | HFD + Taurine | HFD + N-acetylcysteine (NAC) |
| Novel Object Recognition (Discrimination Index) | Decreased | Restored to control levels | Restored to control levels |
| Novel Location Recognition (Discrimination Index) | Decreased | Restored to control levels | Restored to control levels |
| Hippocampal N-acetylaspartate (NAA) Concentration | Reduced | Prevented reduction | Prevented reduction |
| Hippocampal Lactate Concentration | Reduced | No significant effect | Prevented reduction |
| Hippocampal Phosphocreatine/Creatine Ratio | Reduced | No significant effect | Prevented reduction |
| Hippocampal Glutamate Concentration | Unchanged | Increased | Increased |
| Hippocampal GABA Concentration | Unchanged | No significant effect | Increased |
| Hippocampal Glutathione Concentration | Unchanged | No significant effect | Increased |
Mechanism of Action: A Multi-faceted Approach
Taurine exerts its neuroprotective effects through a variety of mechanisms, primarily centered around combating oxidative stress, modulating neurotransmission, and maintaining cellular homeostasis.
Key Signaling Pathways Modulated by Taurine
Taurine's neuroprotective actions are mediated through its interaction with several key signaling pathways. It is known to:
-
Regulate Calcium Homeostasis: Taurine helps maintain intracellular calcium balance, preventing excitotoxicity induced by excessive glutamate release.
-
Scavenge Reactive Oxygen Species (ROS): As a potent antioxidant, Taurine directly neutralizes harmful free radicals, protecting neurons from oxidative damage.[3]
-
Modulate GABAergic Neurotransmission: Taurine can act as a partial agonist at GABA-A receptors, enhancing inhibitory neurotransmission and counteracting hyperexcitability.[4][5]
-
Attenuate Endoplasmic Reticulum (ER) Stress: Taurine has been shown to reduce markers of ER stress, a key contributor to neuronal apoptosis.[6]
References
- 1. Taurine and N-acetylcysteine treatments prevent memory impairment and metabolite profile alterations in the hippocampus of high-fat diet-fed female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protective role of taurine against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Amurine Content in Papaver Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific alkaloids across different plant species is crucial for targeted natural product discovery and development. This guide provides a comparative analysis of amurine content in various Papaver species, supported by experimental data and detailed methodologies.
While major alkaloids of the Papaver genus, such as morphine, codeine, and thebaine, have been extensively studied, the distribution of minor alkaloids like this compound is less documented. This compound, an isopavine-type alkaloid, has been identified in several Papaver species, but a comprehensive quantitative comparison has been challenging to assemble from existing literature. This guide aims to consolidate the available information and provide a framework for future comparative studies.
Quantitative Analysis of this compound
Direct comparative studies quantifying this compound across a wide range of Papaver species are limited in the readily available scientific literature. However, qualitative analyses have confirmed the presence of this compound and related isopavine alkaloids, such as amurensinine, in species like Papaver macrostomum and Papaver nudicaule . The alkaloid profiles of Papaver species are known to be highly variable, influenced by factors such as genetics, geographical location, and environmental conditions[1].
To facilitate future comparative analyses, the following table structure is proposed for summarizing quantitative data on this compound content. Researchers are encouraged to populate this table as more quantitative data becomes available.
| Papaver Species | Plant Part Analyzed | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Papaver macrostomum | Aerial Parts | Data Not Available | LC-MS/MS | [Hypothetical] |
| Papaver nudicaule | Aerial Parts | Data Not Available | HPLC-UV | [Hypothetical] |
| Papaver somniferum | Capsules | Data Not Available | GC-MS | [Hypothetical] |
| Papaver rhoeas | Whole Plant | Data Not Available | UPLC-QTOF-MS | [Hypothetical] |
| Papaver bracteatum | Roots | Data Not Available | CE-MS | [Hypothetical] |
Caption: Proposed table for the comparative analysis of this compound content in different Papaver species.
Experimental Protocols
A standardized and detailed experimental protocol is essential for obtaining reproducible and comparable results. The following is a generalized protocol for the extraction and quantification of this compound in Papaver species, based on common alkaloid analysis methodologies[2][3][4][5][6].
Sample Preparation
-
Plant Material Collection: Collect the desired plant parts (e.g., aerial parts, capsules, roots) from accurately identified Papaver species.
-
Drying: Dry the plant material at room temperature or in a ventilated oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill to ensure homogeneity and increase the surface area for extraction.
Extraction of this compound
-
Solvent Selection: Acidified methanol or ethanol is commonly used for the extraction of alkaloids. A typical solvent would be methanol containing 0.1% to 1% (v/v) formic acid or acetic acid.
-
Extraction Procedure:
-
Weigh approximately 1-5 g of the powdered plant material into an Erlenmeyer flask.
-
Add a suitable volume of the extraction solvent (e.g., 20-50 mL).
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand at room temperature for 24-48 hours with occasional shaking.
-
Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes.
-
Soxhlet Extraction: Extract for several hours, although this method may not be suitable for thermolabile compounds.
-
-
-
Filtration and Concentration:
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Acid-Base Partitioning (for purification):
-
Dissolve the concentrated extract in an acidic aqueous solution (e.g., 2% sulfuric acid).
-
Wash the acidic solution with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and weakly basic compounds.
-
Make the aqueous phase alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).
-
Extract the liberated alkaloids with a non-polar solvent (e.g., dichloromethane or a chloroform/isopropanol mixture).
-
Combine the organic extracts and evaporate to dryness.
-
Quantification by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
-
Sample Preparation for Analysis: Dissolve the final dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound (precursor ion -> product ion). The specific m/z transitions for this compound would need to be determined using a pure standard.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts can be determined by comparing the peak area with the calibration curve.
Visualizing the Workflow and Biosynthetic Context
To provide a clearer understanding of the experimental process and the biochemical context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the extraction and quantification of this compound.
While the specific biosynthetic pathway to this compound is not extensively detailed in the literature, it is known to be a benzylisoquinoline alkaloid (BIA). The general BIA pathway serves as a foundation for understanding its formation[7][8][9][10][11].
Caption: Simplified overview of the general Benzylisoquinoline Alkaloid (BIA) biosynthetic pathway.
References
- 1. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unearthed opium: development of a UHPLC-MS/MS method for the determination of Papaver somniferum alkaloids in Daunian vessels [frontiersin.org]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Evolution of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Logistical Information for Amurine Disposal
This document provides comprehensive procedural guidance for the safe handling and disposal of Amurine, an isoquinoline alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its chemical class, isoquinoline alkaloids, and the parent compound, isoquinoline.[1] These compounds are generally considered hazardous and require strict adherence to safety protocols.
Hazard Assessment and Quantitative Data
This compound and related isoquinoline alkaloids should be handled as hazardous substances. The primary routes of exposure are ingestion, skin contact, and inhalation.[2] Based on data for the parent compound, isoquinoline, the substance is harmful if swallowed and toxic in contact with skin, causing serious skin and eye irritation.[2][3][4]
For research and drug development professionals, understanding the quantitative toxicological data of the parent compound is crucial for risk assessment.
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 360 mg/kg | Rat | [4] |
| Acute Dermal Toxicity (LD50) | 590 mg/kg | Rabbit | [4] |
Note: This data is for isoquinoline and should be used as a conservative estimate for this compound in the absence of specific data.
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure personnel safety.
Objective: To safely and effectively decontaminate glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Suitable solvent (e.g., ethanol or methanol)
-
Detergent solution
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container
Procedure:
-
Initial Rinse: Under a certified chemical fume hood, rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual this compound. The initial rinseate must be collected and disposed of as hazardous chemical waste.
-
Detergent Wash: Wash the rinsed glassware with a standard laboratory detergent solution and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Inspection: Before reuse, visually inspect the glassware to ensure all residues have been removed.
Proper Disposal Procedures
The disposal of this compound and its associated waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Step 2: Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and the initial solvent rinses of contaminated glassware, must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
Step 3: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5] Keep containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal Contact your institution's EHS or hazardous waste management department to schedule a pickup for the collected this compound waste. Do not attempt to dispose of this compound waste down the sanitary sewer or in regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container. For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for handling this compound waste safely and logically.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Response Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
